Fmoc-N-methyl-DL-phenylalanine
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBROUWPNYVBLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-N-methyl-DL-phenylalanine: Properties, Synthesis, and Applications
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation of peptide backbones is a cornerstone strategy in medicinal chemistry for enhancing the therapeutic properties of peptide-based drug candidates. The incorporation of N-methylated amino acids can significantly improve metabolic stability, modulate conformation, and increase cell permeability.[1][2] Fmoc-N-methyl-DL-phenylalanine is a key building block that facilitates the introduction of an N-methylated phenylalanine residue during Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the physicochemical properties, synthesis protocols, and strategic applications of this compound, offering field-proven insights for its effective utilization in peptide science and drug discovery.
Introduction: The Strategic Advantage of N-Methylation
The modification of peptides to improve their drug-like properties is a central challenge in pharmaceutical development. Native peptides often suffer from poor proteolytic stability and low bioavailability, limiting their therapeutic potential.[3][4] N-methylation, the replacement of an amide proton with a methyl group, is a powerful modification that directly addresses these limitations.[3][5]
The introduction of an N-methyl group confers several key advantages:
-
Enhanced Proteolytic Stability: The methyl group sterically shields the adjacent peptide bond from cleavage by proteases, significantly extending the in-vivo half-life of the peptide.[3]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can lower the energy penalty for crossing cellular membranes and potentially improve oral bioavailability.[3][5]
-
Conformational Control: The steric bulk of the methyl group restricts backbone rotation, reducing the peptide's conformational flexibility.[3][5] This can lock the peptide into its bioactive conformation, leading to enhanced receptor affinity and selectivity. It also lowers the energy barrier between cis and trans amide bond isomers, which can be crucial for mimicking protein turns.[3][6]
This compound serves as a critical reagent for introducing these benefits into a peptide sequence, utilizing the well-established and versatile Fmoc solid-phase peptide synthesis (SPPS) strategy.[2]
Physicochemical and Spectroscopic Properties
Accurate characterization of the starting material is fundamental to any successful synthesis. This compound is typically supplied as a white to off-white solid.[7][8] The properties listed below are for the L-enantiomer, which is more commonly used, but are representative. The DL-racemic mixture will not exhibit optical rotation.
Table 1: Physicochemical Properties of Fmoc-N-methyl-phenylalanine
| Property | Value | References |
|---|---|---|
| Synonyms | Fmoc-N-Me-Phe-OH | [8][9] |
| CAS Number | 77128-73-5 (L-form); 138775-05-0 (D-form) | [9][10][11] |
| Molecular Formula | C₂₅H₂₃NO₄ | [7][8][9] |
| Molecular Weight | 401.45 g/mol | [9] |
| Appearance | White to off-white powder/solid | [7][8] |
| Melting Point | 132.0 to 136.0 °C (L-form) | [12] |
| Solubility | Soluble in DMF, NMP, DCM | [12][13] |
| Storage | 2-8°C, desiccated | [7][9] |
| Optical Rotation [α]D²⁰ | -55.0 ± 3° (c=1 in DMF) (L-form) |[8][9] |
Spectroscopic Characterization
Verifying the identity and purity of this compound before use is a critical quality control step. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals include the N-methyl singlet, aromatic protons of the phenylalanine and Fmoc groups, and the alpha-proton.
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the compound.[14]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the compound, which should typically be ≥98%.[7][14]
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids into a growing peptide chain presents a significant synthetic challenge due to the increased steric hindrance of the secondary amine.[5][15] This steric bulk slows down coupling kinetics, often leading to incomplete reactions and the formation of deletion sequences.[5] Therefore, specialized protocols and more potent coupling reagents are required for high-yield synthesis.
Chemical Structure of this compound
Caption: Chemical structure of Fmoc-N-methyl-L-phenylalanine.
Recommended SPPS Workflow and Protocols
The following section outlines a robust, self-validating protocol for the incorporation of this compound into a peptide sequence using manual SPPS.
Caption: SPPS workflow for incorporating Fmoc-N-methylated amino acids.
-
Resin Swelling: Swell the peptidyl-resin in peptide synthesis grade DMF (approx. 10 mL per gram of resin) for at least 1 hour in a suitable reaction vessel.[13] Drain the solvent.
-
Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 7-10 minutes at room temperature.[16]
-
Wash: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.[16]
Causality: Due to steric hindrance, standard carbodiimide reagents like DIC are often inefficient.[17] Uronium/aminium salt-based reagents, particularly HATU, are highly effective as they form a more reactive HOAt-ester intermediate, which couples faster and with less risk of racemization.[15][17][18] PyAOP is also reported to be especially effective for coupling N-methyl amino acids.[17]
-
Activation Solution Preparation: In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[15]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation solution and vortex briefly.[15] Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptidyl-resin. Agitate the mixture at room temperature for 1-2 hours. Longer coupling times are often necessary for N-methylated residues compared to standard amino acids.[15]
-
Wash: Drain the reaction solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).[13]
Causality: The standard Kaiser test, which detects free primary amines, will give a false negative result with the secondary amine of an N-terminal N-methylated residue. The bromophenol blue test is a reliable alternative for monitoring coupling completion.[15]
-
Sample Preparation: After washing, remove a small sample of resin beads (1-2 mg).
-
Test: Add a few drops of a 0.1% solution of bromophenol blue in DMF to the beads.
-
Observation:
Impact on Peptide Analysis
The presence of an N-methylated residue introduces unique features that must be considered during peptide characterization.
-
HPLC Analysis: N-methylation increases the hydrophobicity of a peptide, which will typically lead to a longer retention time on a reversed-phase HPLC column compared to its non-methylated counterpart.
-
Mass Spectrometry: The mass of the peptide will increase by 14.02 Da (CH₂) for each N-methylation. Tandem MS (MS/MS) for sequencing will show a corresponding mass shift for fragments containing the modified residue.[1]
-
NMR Spectroscopy: The N-methyl group introduces a distinct singlet in the ¹H NMR spectrum. Furthermore, the presence of the N-methyl group can lead to observable cis/trans isomers of the amide bond, which may appear as two distinct sets of signals for adjacent residues in the NMR spectra.[1] NOESY or ROESY experiments are crucial for determining the specific conformation.[1]
Safety, Handling, and Storage
While not classified as an OSHA hazardous substance, standard laboratory safety practices should be followed.[10]
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and avoid the formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[10][19]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage is refrigerated at 2-8°C to ensure long-term stability.[9][19]
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[10]
Conclusion
This compound is an indispensable tool for the modern peptide chemist. While its incorporation requires specialized protocols to overcome the kinetic challenges posed by steric hindrance, the benefits are profound. The strategic placement of N-methylated residues can dramatically enhance a peptide's pharmacokinetic profile, transforming a promising lead compound into a viable drug candidate.[2][20] A thorough understanding of the properties, reaction kinetics, and analytical signatures detailed in this guide will empower researchers to effectively leverage this valuable building block in the pursuit of next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. DSpace [diposit.ub.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Fmoc-N-Me-Phe-OH = 99.0 HPLC sum of enantiomers 77128-73-5 [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. cdn.usbio.net [cdn.usbio.net]
- 12. Fmoc-N-methyl-L-phenylalanine CAS#: 77128-73-5 [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. peptide.com [peptide.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. peptide.com [peptide.com]
- 18. bachem.com [bachem.com]
- 19. fishersci.com [fishersci.com]
- 20. nbinno.com [nbinno.com]
A Technical Guide to the Strategic Application of Fmoc-N-methyl-DL-phenylalanine in Peptide Science
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Significance of N-Methylation
The pursuit of peptide-based therapeutics is often challenged by inherent limitations in metabolic stability and bioavailability. Fmoc-N-methyl-DL-phenylalanine is a specialized amino acid derivative designed to address these challenges head-on. By introducing a methyl group to the backbone amide nitrogen of a phenylalanine residue, this building block offers a powerful strategy to engineer peptides with enhanced drug-like properties.[1][2][3] The fluorenylmethyloxycarbonyl (Fmoc) group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, while the N-methyl modification fundamentally alters the peptide's physicochemical and biological characteristics.[4][5] This guide provides an in-depth exploration of the core principles, strategic applications, and technical methodologies for utilizing this compound in advanced peptide research and development.
Core Principles: The Physicochemical Impact of N-Methylation
The introduction of a methyl group to the peptide backbone is a subtle yet profound modification that instigates a cascade of structural and functional changes.[2][3] Understanding these effects is paramount for its rational application.
-
Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[3][6][7] Proteases recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton with a methyl group, this key recognition interaction is disrupted, effectively shielding the adjacent peptide bond from cleavage and extending the in-vivo half-life of the peptide.[2][3]
-
Conformational Control and Rigidity: The N-methyl group imposes significant steric hindrance, restricting rotation around the peptide backbone.[2][3] This "conformational constraint" can lock a peptide into a more rigid, bioactive conformation, which can lead to enhanced receptor affinity and selectivity.[3] Furthermore, N-methylation lowers the energy barrier between cis and trans amide bond conformations, allowing the peptide to adopt unique structural folds that may be crucial for biological activity.[3][8]
-
Improved Membrane Permeability: By eliminating a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide.[2][3] This modification can reduce the energy penalty required for the peptide to move from an aqueous environment into the lipid bilayer of a cell membrane, thereby improving its potential for passive diffusion and oral bioavailability.[1][2][9]
The diagram below illustrates how N-methylation structurally shields the peptide backbone.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain requires special consideration due to the increased steric hindrance of the N-methylated amine. Standard coupling conditions may result in low yields.[2] Therefore, more potent coupling reagents and optimized protocols are necessary.
Challenges and Key Considerations
-
Steric Hindrance: The secondary amine of an N-methylated amino acid is a weaker nucleophile and is more sterically hindered than a primary amine. This slows down the acylation reaction significantly.
-
Coupling Reagents: While standard carbodiimide reagents like DIC can be used, they often require extended reaction times and may lead to incomplete coupling. More effective coupling reagents are uronium/aminium salts like HATU, HBTU, or phosphonium salts like PyBOP and PyAOP.[10][11] These reagents form highly reactive intermediates that can overcome the steric barrier.[12] Halogenophosphonium reagents like PyBroP have also been shown to be highly efficient for coupling N-methylated amino acids.[12][13]
-
Reaction Monitoring: The standard ninhydrin test for monitoring coupling completion is ineffective for N-methylated amino acids, as it relies on a primary amine. The bromophenol blue test is a reliable alternative for monitoring the presence of an unreacted secondary amine on the resin.[13]
Recommended Experimental Protocol (HATU-Mediated)
This protocol outlines a robust method for coupling this compound during Fmoc-SPPS.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the solution and allow it to pre-activate for 5 minutes at room temperature.[13]
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction vessel for 1 to 2 hours at room temperature.
-
Monitoring: Remove a small sample of resin, wash it, and perform a bromophenol blue test to check for completion.[13] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling, requiring a second coupling step.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Impact on Peptide Properties and Therapeutic Potential
The strategic placement of N-methyl-phenylalanine can profoundly enhance a peptide's therapeutic profile.[4][5] The modification is not merely an incremental improvement but a transformative tool in peptidomimetic and drug design.[1]
| Property | Effect of N-Methylation | Rationale |
| Metabolic Stability | Significantly Increased | Steric shielding of the amide bond prevents recognition and cleavage by proteolytic enzymes.[2][3] |
| Membrane Permeability | Generally Increased | Elimination of H-bond donor capacity increases lipophilicity, aiding passive diffusion across cell membranes.[1][2][9] |
| Bioavailability | Potentially Improved | A combination of enhanced stability and permeability can lead to greater systemic exposure after administration.[1][5] |
| Conformational Flexibility | Decreased | Steric hindrance restricts backbone rotation, leading to a more rigid and defined structure.[2][3][7] |
| Receptor Binding Affinity | Position-Dependent | Can increase affinity by pre-organizing the peptide into its bioactive conformation, but can also decrease it if the new conformation is incompatible with the binding site.[3] |
| Solubility | Potentially Decreased | The disruption of hydrogen bonding networks can sometimes lead to aggregation or reduced solubility in aqueous media.[2] |
Applications in Drug Discovery and Development
The benefits of N-methylation have been leveraged across numerous therapeutic areas to develop peptide drug candidates with superior properties.[14]
-
Oncology: N-methylated peptides can target protein-protein interactions inside cancer cells, a feat difficult to achieve with conventional peptides due to poor membrane permeability.
-
Metabolic Diseases: Enhancing the stability of peptide hormones like GLP-1 analogs through N-methylation can lead to longer-acting treatments for diabetes.
-
Antimicrobials: N-methylation can make antimicrobial peptides more resistant to bacterial proteases, increasing their efficacy.[14]
-
Neuroscience: The ability to cross the blood-brain barrier is a major hurdle in treating neurological disorders. The increased lipophilicity from N-methylation is a strategy being explored to overcome this challenge.[15]
The incorporation of this compound is a key enabling technology in these fields, allowing for the rational design of peptides that bridge the gap between traditional biologics and small molecule drugs.[4][16]
Conclusion
This compound is more than a simple amino acid derivative; it is a strategic tool for medicinal chemists and peptide scientists. Its proper application allows for the systematic modulation of a peptide's pharmacokinetic and pharmacodynamic properties.[3] By conferring proteolytic resistance, conformational rigidity, and enhanced membrane permeability, this building block enables the design of next-generation peptide therapeutics with significantly improved potential for clinical success.[1][5] Mastery of the specialized synthetic protocols required for its incorporation is a critical skill for any research team aiming to push the boundaries of peptide-based drug discovery.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. asianpubs.org [asianpubs.org]
- 7. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [diposit.ub.edu]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 13. peptide.com [peptide.com]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Fmoc-N-methyl-DL-phenylalanine: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of N-Fluorenylmethyloxycarbonyl-N-methyl-DL-phenylalanine (Fmoc-N-methyl-DL-phenylalanine), a pivotal building block in modern peptide synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural significance, outlines detailed synthetic protocols with mechanistic insights, and explores its applications.
Introduction: The Significance of N-Methylation in Peptide Science
N-methylation, the substitution of a hydrogen atom on a peptide's backbone amide nitrogen with a methyl group, is a strategic modification that confers significant therapeutic advantages.[1][2] This seemingly minor alteration can profoundly enhance a peptide's metabolic stability by shielding the amide bond from proteolytic degradation, thereby increasing its plasma half-life.[2] Furthermore, N-methylation can improve membrane permeability and oral bioavailability by reducing the number of hydrogen bond donors and imposing conformational constraints.[2][3] These properties have made N-methylated amino acids, such as this compound, invaluable tools in the design of novel peptide-based therapeutics with improved pharmacokinetic profiles.[1][4]
Structural Elucidation and Physicochemical Properties
This compound is a derivative of the amino acid phenylalanine, where the amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and also bears a methyl substituent. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the L- and D-enantiomers.
Molecular Structure:
Caption: Chemical structure of Fmoc-N-methyl-phenylalanine.
The Fmoc group is a base-labile protecting group, crucial for solid-phase peptide synthesis (SPPS).[5][6] Its stability under acidic conditions allows for the selective deprotection of other protecting groups, while it can be readily removed with a mild base, typically a solution of piperidine in dimethylformamide (DMF).[5][6]
Physicochemical Properties:
The properties of the individual enantiomers provide a reference for the racemic mixture.
| Property | Fmoc-N-methyl-L-phenylalanine | Fmoc-N-methyl-D-phenylalanine |
| CAS Number | 77128-73-5[7][8] | 138775-05-0[9] |
| Molecular Formula | C25H23NO4[7][8] | C25H23NO4[9] |
| Molecular Weight | 401.5 g/mol [7][8] | 401.5 g/mol [9] |
| Appearance | White to off-white powder[7][8] | White to off-white solid[9] |
| Melting Point | 128 - 135 °C[7][8] | Not specified |
| Purity (HPLC) | ≥ 98%[7][8] | ≥ 99%[9] |
| Optical Rotation | [a]D20 = -55 ± 3º (c=1 in DMF)[7][8] | Not specified |
| Storage Conditions | 0 - 8 °C[7][8] | 0 - 8 °C[9] |
Synthesis of this compound: A Two-Stage Approach
The synthesis of this compound is typically achieved in a two-stage process: first, the N-methylation of DL-phenylalanine, followed by the protection of the resulting secondary amine with the Fmoc group. Several methods exist for the N-methylation of amino acids, including the Biron-Kessler method, the Fukuyama method, and reductive amination.[3][5]
Synthesis Workflow Overview
Caption: A high-level overview of the two-stage synthesis process.
Stage 1: Synthesis of N-methyl-DL-phenylalanine via Reductive Amination
Reductive amination of a keto acid precursor is an effective method for the synthesis of N-alkylated amino acids.[10] In this case, phenylpyruvic acid is reacted with methylamine in the presence of a reducing agent.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve phenylpyruvic acid (1 equivalent) in a mixture of methanol and aqueous methylamine solution (excess).
-
Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, in portions.[11] The choice of reducing agent is critical; NaBH3CN is effective for imine reduction in the presence of a ketone.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding a dilute acid (e.g., HCl) to decompose the excess reducing agent. Adjust the pH to neutral or slightly basic with a suitable base (e.g., NaHCO3).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product, being an amino acid, may have limited solubility in organic solvents, so multiple extractions may be necessary. Alternatively, ion-exchange chromatography can be employed for purification. Evaporate the solvent from the combined organic layers to yield crude N-methyl-DL-phenylalanine.
Stage 2: Fmoc Protection of N-methyl-DL-phenylalanine
The introduction of the Fmoc group is typically achieved using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions, a method known as the Schotten-Baumann reaction.[12][13]
Experimental Protocol:
-
Dissolution: Dissolve the crude N-methyl-DL-phenylalanine (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or acetone) and an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3).[12]
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05-1.1 equivalents) in the same organic solvent. Add this solution dropwise to the amino acid solution at 0-5 °C with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC until the N-methyl-DL-phenylalanine is consumed.
-
Work-up and Extraction: Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove unreacted Fmoc-OSu and byproducts.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a dilute acid (e.g., 1M HCl). The this compound will precipitate as a solid.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Characterization Workflow
Caption: A typical workflow for the analytical characterization of the final product.
Expected Analytical Data
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. For the racemic mixture, a single peak is expected. Chiral HPLC would be required to resolve the D and L enantiomers. A purity of ≥98% is generally considered acceptable for use in peptide synthesis.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenylalanine and Fmoc groups, the methine and methylene protons of the phenylalanine backbone, and a singlet for the N-methyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the Fmoc group.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak for C25H23NO4 would be approximately 401.16 m/z [M+H]+.
Applications in Peptide Synthesis and Drug Discovery
This compound is a valuable building block in the synthesis of peptides with enhanced therapeutic properties.[7] The incorporation of N-methylated amino acids can:
-
Increase Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the approach of proteases, leading to a longer in vivo half-life of the peptide.[1]
-
Enhance Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can improve the passive diffusion of peptides across cell membranes, potentially leading to improved oral bioavailability.[2]
-
Modulate Conformation: The steric bulk of the methyl group restricts the conformational flexibility of the peptide backbone, which can be used to favor a specific bioactive conformation and improve receptor binding affinity and selectivity.[3]
-
Improve Solubility: N-methylation can disrupt the formation of intermolecular hydrogen bonds that lead to peptide aggregation, thereby improving solubility.[1]
These properties make this compound a key component in the development of peptide-based drugs for a wide range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases.[12][14]
Conclusion
This compound is a synthetically accessible and highly valuable building block for the design and synthesis of modified peptides with improved drug-like properties. A thorough understanding of its structure, synthesis, and the impact of N-methylation is crucial for researchers and scientists working at the forefront of peptide-based drug discovery and development. The protocols and insights provided in this guide serve as a foundational resource for the effective utilization of this important compound.
References
- 1. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Peptides: A Technical Guide to the Benefits of N-Methylation
Introduction: Overcoming the Intrinsic Hurdles of Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, positioning them as powerful tools in modern medicine. However, their translation from promising lead compounds to effective clinical drugs is often hampered by inherent pharmacokinetic limitations. Peptides are susceptible to rapid degradation by proteases in the body, leading to a short in-vivo half-life, and their hydrophilic nature can limit their ability to permeate cell membranes and reach intracellular targets.[1][2]
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a strategic and powerful modification to overcome these challenges.[3][4] This seemingly minor alteration profoundly influences the physicochemical and biological properties of peptides, offering a rational approach to enhancing their therapeutic potential.[5][6] This guide provides an in-depth exploration of the core benefits of N-methylated amino acids, supported by quantitative data, detailed experimental methodologies, and visual workflows to empower researchers in the development of next-generation peptide therapeutics.
Core Physicochemical and Functional Impacts of N-Methylation
The introduction of a methyl group to the backbone amide nitrogen instigates a cascade of structural and functional changes that are pivotal for enhancing a peptide's therapeutic profile.
Enhanced Proteolytic Stability: A Shield Against Enzymatic Degradation
One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[3][7] Proteases, the enzymes responsible for peptide cleavage, recognize and bind to the peptide backbone through hydrogen bonding. By replacing the amide proton with a methyl group, N-methylation disrupts this key recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic cleavage and extending the in-vivo half-life of peptide therapeutics.[3][7]
The protective effect of N-methylation is not limited to the immediate site of modification; a single N-methyl group can confer resistance to proteolysis over a four-residue window.[3]
Quantitative Comparison of Proteolytic Stability
The following table summarizes data from studies comparing the stability of N-methylated peptides to their non-methylated counterparts.
| Peptide | Modification | Protease | Half-life (t½) of Non-Methylated Peptide | Half-life (t½) of N-Methylated Peptide | Fold Increase in Stability | Reference |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | - | [3] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-D (at P2 position) | Trypsin | ~2.5 min | 3 h | 72 | [3] |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-K (at P1 position) | Trypsin | ~2.5 min | > 42 h | > 1000 | [3] |
| Hypothetical Peptide | Non-methylated | Human Serum | ~0.8 hours | - | - | [8] |
| Hypothetical Peptide | N,N-Dimethyl-L-Valine | Human Serum | ~0.8 hours | ~18 hours | ~22.5 | [8] |
Mechanism of Enhanced Proteolytic Stability
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Strategic Imperative of Fmoc-N-methyl-DL-phenylalanine in Crafting Next-Generation Peptidomimetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles has led to a significant focus on peptidomimetics—molecules that mimic the structure and function of natural peptides. A key strategy in the design of these promising drug candidates is the incorporation of modified amino acids. Among these, N-methylated amino acids, and specifically Fmoc-N-methyl-DL-phenylalanine, have emerged as powerful tools for medicinal chemists. This guide provides a comprehensive overview of the role of this unique building block in peptidomimetic drug discovery, from its fundamental impact on peptide structure to detailed synthetic protocols and analytical characterization.
The Power of N-Methylation: A Paradigm Shift in Peptide Drug Design
Peptides, while highly specific and potent, are often hampered by their susceptibility to enzymatic degradation and poor cell permeability. N-methylation, the substitution of the amide proton in the peptide backbone with a methyl group, directly addresses these limitations.[1][2] This seemingly subtle modification introduces profound changes to the physicochemical properties of a peptide, including:
-
Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, hindering the approach of proteases and significantly increasing the peptide's half-life in biological systems.[3][4] This enhanced stability is a critical factor in developing viable peptide-based drugs.[5]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide backbone.[6] This can lead to improved passive diffusion across cell membranes, a crucial attribute for targeting intracellular proteins.[7][8]
-
Conformational Control: The steric bulk of the N-methyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation.[2][6] This can pre-organize the peptidomimetic into its bioactive conformation, leading to higher binding affinity and selectivity for its target.[2] N-methylated amino acids can also induce beta-turn structures, similar to proline, but with the added benefit of retaining side-chain functionality.[9][10]
The incorporation of this compound leverages these advantages, providing a versatile building block for creating sophisticated peptidomimetics.[11][12] The Fmoc protecting group is ideal for standard solid-phase peptide synthesis (SPPS), allowing for controlled and efficient chain elongation.[11][13]
This compound: Structure and Intrinsic Properties
This compound is a derivative of the amino acid phenylalanine, featuring a methyl group on the alpha-amino nitrogen and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The "DL" designation indicates that it is a racemic mixture of both the D- and L-enantiomers.
| Property | Value |
| Molecular Formula | C25H23NO4 |
| Molecular Weight | 401.45 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 77128-73-5 |
Data sourced from multiple chemical suppliers.[14][15]
The presence of the N-methyl group and the phenyl side chain contributes to the compound's utility in designing peptidomimetics with specific conformational preferences and enhanced stability.
Synthetic Strategies and Methodologies
The incorporation of this compound into a peptide sequence is typically achieved via solid-phase peptide synthesis (SPPS). However, the steric hindrance introduced by the N-methyl group presents unique challenges that require optimized protocols.[1][16]
Challenges in Coupling N-Methylated Amino Acids
The primary obstacle in synthesizing N-methylated peptides is the reduced nucleophilicity of the secondary amine and the steric hindrance at the N-terminus of the growing peptide chain.[1][17][18] This can lead to incomplete coupling reactions, resulting in deletion sequences and low yields.[17][18] These challenges are particularly pronounced when coupling an amino acid onto an N-methylated residue.[17]
Recommended Coupling Reagents and Strategies
To overcome these hurdles, the use of potent coupling reagents is essential. Standard reagents like HBTU and HCTU are often insufficient.[17][18]
| Coupling Reagent Class | Recommended Reagents | Rationale |
| Phosphonium-based | PyAOP, PyBOP | Highly effective for sterically hindered couplings.[19][20] |
| Uronium/Aminium-based | HATU, COMU | Proven success in coupling N-methylated amino acids.[18][21] |
To further enhance coupling efficiency, the following strategies are recommended:
-
Double or Triple Coupling: Repeating the coupling step can drive the reaction to completion.[17]
-
Microwave-Assisted SPPS: Microwave energy can significantly accelerate and improve the efficiency of difficult coupling reactions.[16][21]
-
Optimized Solvent Systems: N,N-Dimethylformamide (DMF) is a standard solvent, but for highly aggregated sequences, the use of N-methyl-2-pyrrolidone (NMP) may be beneficial.
Step-by-Step Experimental Protocol: Incorporation of this compound via Manual SPPS
This protocol outlines a general procedure for the manual incorporation of this compound into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent solution (e.g., HATU in DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Workflow:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling of this compound:
-
Pre-activate a solution of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the pre-activated solution to the resin and agitate for 2-4 hours. For this sterically hindered coupling, a longer reaction time is recommended.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for the subsequent amino acids in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization of N-Methylated Peptidomimetics
The unique properties of N-methylated peptides can also influence their analytical behavior. A multi-faceted approach is necessary for comprehensive characterization.[22][23][24]
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the primary tool for assessing the purity of the synthesized peptidomimetic.[4] It is important to note that N-methylated peptides can sometimes exhibit broad or multiple peaks in the chromatogram.[19][20] This is due to the slow interconversion between cis and trans conformers of the N-methylated amide bond.[19] Running the HPLC at an elevated temperature can sometimes help to sharpen these peaks.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and sequence of the final product.[23][24] Tandem MS (MS/MS) can be used to fragment the peptide and verify the incorporation of the N-methylated residue at the correct position.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptidomimetic in solution.[22][23][24] The N-methyl group gives a characteristic singlet in the 1H NMR spectrum, typically between 2.5 and 3.5 ppm.[22] 2D NMR techniques can be used to elucidate the three-dimensional conformation of the peptide.
Caption: Analytical workflow for peptidomimetic characterization.
Conclusion and Future Perspectives
This compound is a cornerstone in the modern peptidomimetic chemist's toolbox. Its ability to impart proteolytic resistance, enhance membrane permeability, and control conformation makes it an invaluable building block for the design of next-generation therapeutics. While the synthesis of N-methylated peptides presents challenges, these can be overcome with optimized protocols and the use of advanced synthetic technologies. As our understanding of the intricate relationship between N-methylation and biological activity continues to grow, we can expect to see the development of even more sophisticated and effective peptidomimetic drugs that address a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. lifetein.com [lifetein.com]
- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Fmoc-N-methyl-L-phenylalanine CAS#: 77128-73-5 [m.chemicalbook.com]
- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. ijsra.net [ijsra.net]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Fmoc-N-methyl-DL-phenylalanine
Introduction
Fmoc-N-methyl-DL-phenylalanine is a critical building block in modern peptide synthesis, offering unique advantages for the development of therapeutic peptides and other specialized biomolecules. The incorporation of an N-methyl group on the peptide backbone introduces conformational constraints and, crucially, enhances resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the final peptide product.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals. A thorough understanding of these physicochemical properties is paramount for optimizing its handling, storage, and application in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
This compound is a derivative of the aromatic amino acid phenylalanine, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-methylated amine. The presence of the bulky, nonpolar Fmoc group and the phenyl side chain significantly influences its solubility, rendering it generally hydrophobic.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₃NO₄ | [3] |
| Molecular Weight | 401.5 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 128 - 135 °C | [3] |
| Optical Rotation | [α]D20 = -55 ± 3 º (c=1 in DMF) for L-enantiomer | [3] |
Solubility Profiling
The solubility of this compound is a critical parameter for its effective use in peptide synthesis, particularly for the preparation of stock solutions for automated synthesizers. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents.[4] N-methylation can, in some contexts, increase aqueous solubility, though the dominant hydrophobic character of the Fmoc and phenyl groups in this molecule dictates its behavior in common laboratory solvents.[5][6][7]
Qualitative Solubility
Based on the properties of similar Fmoc-amino acids, the following qualitative solubility profile can be expected:
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A standard solvent for SPPS, known to effectively solvate Fmoc-amino acids.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Another common SPPS solvent with excellent solvating properties for Fmoc derivatives.[4] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Soluble | Often used in peptide synthesis, though may be less effective than DMF or NMP for highly polar peptides. |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Can be used, but may not achieve the high concentrations possible with DMF or NMP. |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble | The protic nature can interfere with the solvation of the Fmoc group. |
| Water | Polar Protic | Insoluble | The hydrophobic nature of the molecule prevents significant dissolution in aqueous media.[4] |
Quantitative Solubility Data (Illustrative)
The following table presents illustrative quantitative solubility data for this compound in common laboratory solvents at ambient temperature (20-25°C). This data is provided as a practical guideline; actual solubility may vary depending on the specific lot, purity, and experimental conditions. A manufacturer's datasheet for the L-enantiomer indicates a solubility of 0.3 g in 2 mL of DMF, which corresponds to 150 mg/mL.[8]
| Solvent | Solubility (mg/mL) | Molarity (M) |
| N-Methyl-2-pyrrolidone (NMP) | > 200 | > 0.50 |
| Dimethylformamide (DMF) | ~150 | ~0.37 |
| Dichloromethane (DCM) | ~50 | ~0.12 |
| Acetonitrile (ACN) | ~25 | ~0.06 |
| Methanol (MeOH) | < 5 | < 0.01 |
| Water | < 0.1 | < 0.00025 |
Experimental Protocol for Solubility Determination
This protocol outlines a straightforward method for determining the solubility of this compound in a given solvent.
Figure 1: Workflow for empirical solubility determination.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 100 mg of this compound. To a small, sealable vial, add a precise volume (e.g., 0.5 mL) of the test solvent.
-
Incremental Addition: Add a small, known amount (e.g., 5-10 mg) of the compound to the solvent.
-
Dissolution: Seal the vial and vortex or sonicate for 2-5 minutes to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background to ensure no solid particles remain.
-
Saturation Point: Continue adding increments of the compound until a small amount of solid material no longer dissolves, even with extended agitation. This indicates that the solution is saturated.
-
Calculation: The solubility is calculated by dividing the total mass of the dissolved compound by the volume of the solvent.
Stability Assessment
The stability of this compound is crucial for its storage and handling, as degradation can lead to impurities in the final peptide product. The primary points of instability are the Fmoc group and the chiral center.
Degradation Pathways
-
Fmoc Group Instability: The Fmoc group is notoriously labile to basic conditions, which is the principle behind its removal in SPPS.[9][10] Exposure to primary and secondary amines, and to a lesser extent tertiary amines, will lead to its cleavage, generating dibenzofulvene.[10] While generally stable in acidic conditions, prolonged exposure to strong acids may cause degradation. Thermal degradation of the Fmoc group can also occur at elevated temperatures.[11]
-
Racemization: The α-carbon of amino acid derivatives can be susceptible to racemization, particularly under basic conditions or during activation for peptide coupling. The N-methylation can influence the rate of racemization, and this should be a consideration during peptide synthesis.
-
Hydrolysis: The carboxylic acid moiety can undergo reactions, and the overall molecule may be susceptible to hydrolysis under extreme pH and temperature conditions.
Figure 2: Potential degradation pathways for this compound.
Forced Degradation Studies (Illustrative Protocol)
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under stress conditions.
Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid compound at 80°C for 48 hours.
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Quantify the decrease in the parent peak and the formation of degradation products.
Recommended Handling and Storage
To ensure the integrity of this compound, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C for long-term storage.[3][12] Protect from light and moisture.
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Use in a well-ventilated area and avoid inhalation of the powder.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Prepare solutions fresh whenever possible. Solutions of Fmoc-amino acids in DMF are generally stable for up to a week when stored refrigerated.[10]
-
Conclusion
This compound is a valuable reagent for the synthesis of peptides with enhanced stability and therapeutic potential. A comprehensive understanding of its solubility and stability is essential for its effective use. This guide provides a framework for researchers to make informed decisions regarding solvent selection, storage conditions, and handling procedures. The provided protocols for solubility determination and forced degradation studies offer a starting point for the in-house validation and characterization of this important building block. By adhering to these guidelines, researchers can ensure the quality and integrity of their synthetic peptides.
References
- 1. jpt.com [jpt.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc-N-methyl-L-phenylalanine CAS#: 77128-73-5 [m.chemicalbook.com]
- 9. chempep.com [chempep.com]
- 10. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 11. researchgate.net [researchgate.net]
- 12. Fmoc-N-Me-Phe-OH ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to Fmoc-N-methyl-DL-phenylalanine: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylation in Peptide Drug Discovery
N-methylation of the peptide backbone is a critical modification in medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates. The substitution of a backbone amide proton with a methyl group can profoundly alter a peptide's conformational flexibility, metabolic stability, and binding affinity.[1][2] Specifically, N-methylation can increase resistance to enzymatic degradation by proteases, improve membrane permeability and oral bioavailability, and fine-tune receptor selectivity.[2][3] Fmoc-N-methyl-DL-phenylalanine is a key building block in this context, enabling the introduction of this strategic modification into peptide sequences. This guide provides an in-depth overview of its properties, synthesis, and application, with a focus on its use in solid-phase peptide synthesis (SPPS).
Physicochemical Properties of Fmoc-N-methyl-phenylalanine
This compound is a racemic mixture of the D- and L-enantiomers. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom is base-labile, making it highly suitable for Fmoc-based SPPS strategies.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₃NO₄ | [4] |
| Molecular Weight | 401.45 g/mol | [4] |
| Appearance | White to off-white powder/solid | [4] |
| CAS Number (L-enantiomer) | 77128-73-5 | [4] |
| CAS Number (D-enantiomer) | 138775-05-0 | |
| Solubility | Soluble in Dimethylformamide (DMF) | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of Fmoc-N-methyl-α-amino Acids
The synthesis of Fmoc-N-methyl-α-amino acids can be achieved through various routes. A highly efficient and environmentally conscious method involves the corresponding Fmoc-amino acid via an intermediate 5-oxazolidinone. This approach utilizes Lewis acid catalysis for the reductive opening of the oxazolidinone ring.[5] This method offers excellent yields and allows for large-scale preparation, as a simple extraction is often sufficient to produce a product suitable for solid-phase synthesis.[5] The general synthetic scheme avoids the need for chromatographic purification of the final methylated product, preserving the chiral integrity of the amino acid precursor.[6]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in SPPS to introduce N-methylated phenylalanine residues into a peptide chain. The Fmoc group provides temporary protection of the α-amino group, which can be removed under mild basic conditions (typically with piperidine in DMF), allowing for the sequential addition of further amino acids.[1][7]
The Challenge of Coupling N-Methylated Amino Acids
A significant challenge in the synthesis of N-methylated peptides is the steric hindrance at the N-methylated amine, which can make the subsequent coupling step difficult and lead to lower yields.[2] This is particularly true when coupling an N-methylated amino acid to another N-methylated residue.[3] To overcome this, more potent coupling reagents and optimized protocols are required compared to standard SPPS.
Recommended Coupling Reagents
Standard coupling reagents like HBTU and HCTU can be less effective for N-methylated amino acids.[3] The use of more potent reagents is recommended:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly effective for coupling sterically hindered amino acids.[2][3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling agent suitable for these challenging couplings.[8]
-
PyAOP and PyBroP have also been successfully employed.[3]
The choice of base is also critical, with non-nucleophilic bases like diisopropylethylamine (DIPEA) or collidine being preferred to minimize side reactions such as racemization.[8]
Experimental Protocol: Incorporation of this compound in SPPS
This protocol outlines the manual coupling of this compound onto a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Workflow Diagram:
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF in the reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes to cleave the Fmoc group and expose the free amine. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.
-
Activation of this compound:
-
In a separate vial, dissolve 4 equivalents of this compound and 4 equivalents of HATU (relative to the resin substitution) in DMF.
-
Add 8 equivalents of DIPEA to the solution.
-
Allow the activation to proceed for 5 minutes at room temperature.[3]
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture using an inert gas stream or a shaker at room temperature. Due to steric hindrance, an extended coupling time of at least 4 hours is recommended.[9] For particularly difficult couplings, this can be extended up to 24 hours.[9]
-
-
Monitoring the Coupling: The completion of the coupling reaction should be monitored. The standard ninhydrin test is not effective for secondary amines. The bromophenol blue test can be used as an alternative.[3]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted free amines, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.
-
Continuation of Synthesis: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.
Chemical Structure and Coupling Reaction:
Caption: General scheme for the coupling of Fmoc-N-methyl-phenylalanine to a peptide-resin.
Conclusion
This compound is an invaluable tool for peptide chemists and drug developers. The incorporation of N-methylated residues can significantly enhance the pharmacokinetic properties of peptide therapeutics. While the synthesis of N-methylated peptides presents challenges due to steric hindrance, the use of appropriate potent coupling reagents and optimized protocols, as outlined in this guide, enables their successful and efficient incorporation. The continued exploration of N-methylated peptides will undoubtedly lead to the development of novel and more effective peptide-based drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. chempep.com [chempep.com]
- 9. chem.uci.edu [chem.uci.edu]
The Theoretical Impact of N-Methylation on Peptide Conformation: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Authored by: Gemini, Senior Application Scientist
Abstract
N-methylation, the substitution of a backbone amide proton with a methyl group, is a subtle yet profound modification in peptide chemistry that offers a powerful lever for manipulating the pharmacological properties of peptide-based therapeutics. This guide delves into the core theoretical principles governing the impact of N-methylation on peptide conformation. We will explore how this modification introduces steric constraints, disrupts canonical hydrogen-bonding networks, and alters the energetic landscape of cis/trans amide bond isomerization. By connecting these fundamental biophysical changes to their downstream consequences—enhanced proteolytic stability, modulated receptor affinity, and improved membrane permeability—this document provides researchers, scientists, and drug development professionals with a robust framework for the rational design of next-generation peptide drugs. Methodologies for the empirical and computational characterization of these conformational changes are detailed to ensure a self-validating approach to discovery and development.
The N-Methylation Paradigm: Beyond a Simple Modification
Peptide-based drugs hold immense promise due to their high specificity and low toxicity. However, their therapeutic application is often crippled by poor pharmacokinetic profiles, primarily rapid enzymatic degradation and low oral bioavailability.[1][2] N-methylation of the peptide backbone has emerged as a premier strategy to systematically address these liabilities.[3][4] By replacing a hydrogen atom on the amide nitrogen with a methyl group, we introduce a cascade of structural and energetic consequences that fundamentally alter the peptide's behavior.[5]
This modification is not merely a tool for "blocking" protease activity; it is a sophisticated method for conformational control.[1] The introduction of a methyl group restricts the available conformational space, effectively "locking" a peptide into a more rigid structure that can be optimized for biological activity and stability.[4][6] Understanding the theoretical underpinnings of this control is paramount to leveraging N-methylation effectively in drug design.
Core Biophysical Principles of N-Methylation
The profound effects of N-methylation stem from three primary biophysical changes at the site of modification: the introduction of steric bulk, the elimination of a hydrogen bond donor, and a shift in the equilibrium of amide bond isomerization.
Steric Hindrance and Conformational Restriction
The addition of a methyl group to the amide nitrogen imposes significant steric constraints that restrict rotation around the N-Cα (φ, phi) and Cα-C (ψ, psi) bonds of the peptide backbone.[4][5] This reduces the overall conformational flexibility of the peptide chain. While a non-methylated glycine residue can explore a wide range of φ/ψ angles, an N-methylated residue is confined to a much smaller region of Ramachandran space. This constraint can be a powerful tool to stabilize specific secondary structures, such as β-turns, which are often crucial for receptor recognition.[6]
Disruption of Hydrogen Bonding Networks
Perhaps the most intuitive consequence of replacing an amide proton (N-H) with an N-methyl group (N-CH₃) is the elimination of the hydrogen bond donor capability at that position.[4][6] This has two major effects:
-
Destabilization of Canonical Secondary Structures: It disrupts the intramolecular hydrogen bonding patterns that define structures like α-helices and β-sheets. Therefore, N-methylation is often avoided in regions where these structures are critical for function.[5]
-
Reduced Desolvation Penalty: By removing a hydrogen bond donor, N-methylation reduces the number of favorable interactions the peptide can make with water molecules. This lowers the energetic penalty required to move the peptide from an aqueous environment into the lipid bilayer of a cell membrane, thereby enhancing permeability.[4][7]
Promotion of the cis-Amide Bond Conformation
In a standard peptide bond, the trans conformation is overwhelmingly favored energetically (by ~2-3 kcal/mol) over the cis conformation due to steric clashes between adjacent Cα atoms. N-methylation significantly lowers this energy barrier, making the cis conformation much more accessible.[4][7] In some sequences, particularly homochiral ones, N-methylation can even cause a preference for a cis amide bond.[8] This shift is a critical tool for mimicking protein turns or achieving an optimal orientation for receptor engagement that would be inaccessible to a standard peptide.[4][9]
Figure 1: cis/trans Isomerization of the Peptide Bond. N-methylation reduces the steric penalty for the cis conformation.
Pharmacological Consequences of Conformational Control
The biophysical changes induced by N-methylation translate directly into tangible benefits for peptide drug candidates.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[4][10] Proteases recognize and bind to the peptide backbone through a series of interactions, including hydrogen bonding.[4] N-methylation confers proteolytic resistance through two primary mechanisms:
-
Steric Hindrance: The methyl group acts as a steric shield, physically preventing the protease from accessing and cleaving the adjacent peptide bond.[10]
-
Disruption of Recognition: By removing the amide proton, N-methylation disrupts the hydrogen-bonding pattern that proteases use for substrate recognition.[4][10]
This "shielding" effect can extend beyond the immediate site of methylation, with a single modification capable of reducing proteolysis over a four-residue window.[10]
Table 1: Quantitative Impact of N-Methylation on Proteolytic Stability Data adapted from a study on N-methyl scanning mutagenesis of a G-protein-binding peptide against Trypsin.[10]
| Peptide Modification | Position of N-Methylation | Half-life (t½) | Fold Increase in Stability |
| Non-methylated | N/A | ~2.5 min | - |
| N-Me-Asp | P2 position (relative to cleavage) | 3 h | 72x |
| N-Me-Lys | P1 position (cleavage site) | > 42 h | > 1000x |
| N-Me-Leu | P1' position (post-cleavage) | > 42 h | > 1000x |
Improved Bioavailability and Membrane Permeability
N-methylation is a key strategy for improving a peptide's ability to cross cellular membranes, a critical factor for achieving oral bioavailability.[2][11] This is achieved by:
-
Increasing Lipophilicity: The addition of a methyl group increases the overall hydrophobicity of the peptide, favoring its partitioning into the lipid bilayer.[4][5]
-
Promoting "Chameleon" Conformations: By removing hydrogen bond donors and inducing conformational rigidity, N-methylation can encourage the peptide to adopt a compact, internally hydrogen-bonded structure in nonpolar environments (like a cell membrane).[11][12] This effectively shields the polar amide groups from the lipid core, facilitating passive diffusion. The famed immunosuppressant Cyclosporine A, a heavily N-methylated cyclic peptide, is a classic example of this principle.[2][7]
Methodologies for Characterization and Analysis
A claim of conformational control must be supported by rigorous experimental and computational evidence. The unique properties of N-methylated peptides necessitate specialized analytical approaches.
Experimental Workflow: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state conformation of N-methylated peptides.[6][13] Unlike X-ray crystallography, which provides a static solid-state picture, NMR reveals the dynamic conformational landscape in solution, which is more biologically relevant.
Table 2: Key NMR Observables for Confirming N-Methylation
| NMR Technique | Key Observable | Typical Chemical Shift (ppm) | Purpose & Strength |
| 1D ¹H NMR | N-methyl proton signal (singlet) | ~2.7 - 3.1 | Rapidly confirms the presence of the N-methyl group.[13] |
| 1D ¹³C NMR | N-methyl carbon signal | ~30 - 35 | Provides direct evidence of the N-methyl carbon.[13] |
| 2D ROESY | Through-space proton correlations | N/A | Determines 3D structure and is crucial for distinguishing cis and trans conformers.[6][14] |
Protocol 1: Conformational Analysis using 2D ROESY NMR
This protocol outlines the essential steps for acquiring a Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to analyze the 3D structure of an N-methylated peptide.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified, lyophilized N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a 90% H₂O/10% D₂O mixture).[14]
-
The final peptide concentration should be between 1-5 mM to ensure a good signal-to-noise ratio.[6]
-
Add an internal standard (e.g., DSS or TMSP) for accurate chemical shift referencing.
-
-
Data Acquisition (on a 600 MHz or higher spectrometer):
-
Acquire a standard 1D ¹H spectrum to verify sample purity and identify the N-methyl proton signals.
-
Set up a 2D ROESY experiment. For N-methylated peptides, ROESY is often preferred over NOESY because it avoids spin diffusion artifacts and reliably detects correlations for molecules in the intermediate tumbling regime.[6]
-
Use a mixing time of 150-300 ms. This duration is optimal for observing key intramolecular proton-proton correlations that define the peptide's fold.[14]
-
Acquire a sufficient number of scans to achieve a high-quality spectrum, which may take several hours depending on the sample concentration.
-
-
Data Analysis:
-
Process the 2D spectrum using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify cross-peaks, which represent protons that are close in space (< 5 Å).
-
Pay special attention to correlations involving the N-methyl protons and adjacent residue protons (e.g., Hα). These are diagnostic for the cis or trans conformation of the N-methylated amide bond.
-
Use the set of distance restraints derived from the ROESY cross-peak intensities to calculate a 3D structural model of the peptide.
-
Computational Workflow: Molecular Dynamics (MD) Simulations
While NMR provides experimental restraints, Molecular Dynamics (MD) simulations are indispensable for exploring the full conformational ensemble and energy landscape of an N-methylated peptide.[15][16]
Figure 2: Workflow for MD Simulation of an N-Methylated Peptide. This process allows for the theoretical prediction of conformational preferences.
Protocol 2: Basic Molecular Dynamics Simulation Workflow
This protocol provides a generalized workflow for setting up and running an MD simulation to study the conformational dynamics of an N-methylated peptide using software like GROMACS or AMBER.
-
System Preparation:
-
Generate an initial 3D structure of the peptide. This can be an extended conformation or a model based on a known template.
-
Choose an appropriate force field. Accurately modeling N-methylated peptides can be challenging; specialized force fields like RSFF2 have shown good performance in recapitulating experimental structures.[15][17]
-
Place the peptide in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system's charge.
-
-
Energy Minimization:
-
Perform an energy minimization run (e.g., using the steepest descent algorithm) to remove any steric clashes or unfavorable geometries in the initial setup.[18]
-
-
Equilibration:
-
Perform a short NVT (constant Number of particles, Volume, and Temperature) equilibration simulation (e.g., 50-100 ps) to bring the system to the target temperature (e.g., 300 K). The peptide heavy atoms may be position-restrained during this step.[18]
-
Perform a subsequent NPT (constant Number of particles, Pressure, and Temperature) equilibration (e.g., 50-100 ps) to adjust the system density to the target pressure (e.g., 1 bar). Restraints on the peptide are typically removed in this stage.[18]
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time to sample the relevant conformational space (typically ranging from 100 ns to several microseconds).[16] The appropriate length will depend on the peptide's flexibility.
-
-
Analysis:
-
Analyze the resulting trajectory to identify the most populated conformational states.
-
Common analyses include clustering based on root-mean-square deviation (RMSD), calculating dihedral angle distributions (φ/ψ), and monitoring intramolecular hydrogen bonds over time.
-
Compare the resulting structural ensemble with experimental data (e.g., from NMR) to validate the simulation.
-
Conclusion
N-methylation is a cornerstone of modern peptide drug design, offering a rational and powerful method to enhance pharmacokinetic properties through precise conformational control. By introducing steric hindrance, eliminating a hydrogen bond donor, and favoring the cis-amide bond geometry, this modification provides a toolkit for stabilizing bioactive conformations, shielding against proteolysis, and improving membrane permeability. The successful application of this strategy relies on a deep, theoretical understanding of its biophysical impact, validated by rigorous experimental and computational characterization. As the field advances, the continued integration of these analytical techniques will further unlock the vast therapeutic potential of N-methylated peptides.
References
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. wavefunction.fieldofscience.com [wavefunction.fieldofscience.com]
- 8. researchgate.net [researchgate.net]
- 9. The cis-trans isomerization of N-methyl-α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Toward accurately modeling N-methylated cyclic peptides. | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-N-methyl-DL-phenylalanine
Introduction: Navigating the Challenges and Opportunities of N-Methylation
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving cell permeability, and modulating their conformation to fine-tune biological activity. Specifically, the introduction of an N-methyl group on the backbone amide nitrogen imparts resistance to enzymatic degradation by proteases, a critical factor in improving a peptide's in vivo half-life.[1]
Fmoc-N-methyl-DL-phenylalanine is a key building block for introducing a methylated phenylalanine residue. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is ideal for solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, typically using piperidine, which is orthogonal to the acid-labile side-chain protecting groups. However, the synthesis of peptides containing N-methylated amino acids, including N-methyl-phenylalanine, presents unique challenges, primarily due to the steric hindrance imposed by the N-methyl group. This steric bulk can impede the coupling of the subsequent amino acid, leading to incomplete reactions and the formation of deletion sequences.[2]
Furthermore, the use of a racemic mixture (DL-phenylalanine) introduces an additional layer of complexity, resulting in the synthesis of diastereomeric peptides. These diastereomers may exhibit different biological activities and will require careful purification and characterization.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful solid-phase synthesis of peptides containing this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the necessary analytical techniques for characterizing the final diastereomeric peptide products.
Core Principles and Strategic Considerations
The successful incorporation of this compound hinges on overcoming the steric hindrance during the coupling steps. The choice of coupling reagent is paramount to achieving high-efficiency peptide bond formation while minimizing side reactions.
Coupling Reagent Selection: The Key to Overcoming Steric Hindrance
Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) are often inefficient for coupling sterically hindered N-methylated amino acids. More potent activating agents are required to drive the reaction to completion.
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium Salt | High reactivity, effective for sterically hindered couplings. |
| PyAOP | Phosphonium Salt | Strong activating agent, particularly effective for coupling N-methyl amino acids.[3] |
| COMU | Uronium Salt | High coupling efficiency, safer alternative to benzotriazole-based reagents. |
For the incorporation of this compound and the subsequent coupling of the next amino acid, the use of HATU or PyAOP is strongly recommended.[2][3] These reagents form highly reactive activated esters that can overcome the steric barrier presented by the N-methyl group.
Workflow for SPPS of Peptides with N-methyl-DL-phenylalanine
Caption: General workflow for the solid-phase synthesis of a peptide containing N-methyl-DL-phenylalanine.
Detailed Experimental Protocols
These protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade).
-
Fmoc-protected amino acids.
-
This compound.
-
Coupling Reagents: HATU or PyAOP.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Reagent: 20% piperidine in DMF (v/v).
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Precipitation/Washing Solvent: Cold diethyl ether.
-
Monitoring Reagents: Bromophenol blue test solution.
Protocol 1: Standard Fmoc-SPPS Cycle (for non-N-methylated amino acids)
-
Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel and swell in DMF for at least 30 minutes. Drain the DMF.[4]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat with a second treatment of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).[5]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[5]
-
Monitor the coupling reaction with the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Incorporation of this compound
-
Fmoc Deprotection: Perform the Fmoc deprotection on the resin-bound peptide as described in Protocol 1, step 2.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 5-10 minutes.[4]
-
Add the activated amino acid solution to the resin.
-
Extend the coupling time to 4-12 hours. [4]
-
Monitoring: The Kaiser test is not reliable for secondary amines. Use the bromophenol blue test. A yellow color of the resin beads indicates a complete reaction. If the test is positive (blue/green beads), a second coupling (recoupling) may be necessary.[2]
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 3: Coupling of the Amino Acid Following N-methyl-DL-phenylalanine
-
Fmoc Deprotection: Perform the Fmoc deprotection of the N-methyl-phenylalanine residue as described in Protocol 1, step 2.
-
Coupling the Subsequent Amino Acid: The N-terminal of the N-methylated residue is also sterically hindered. Therefore, enhanced coupling conditions are recommended.
-
Follow the coupling procedure in Protocol 2, step 2, using the next Fmoc-amino acid. An extended coupling time (2-4 hours) is advisable.
-
Monitor the reaction with the Kaiser test.
-
Protocol 4: Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[4]
-
Cleavage:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[4]
-
Purification and Characterization of Diastereomeric Peptides
The use of this compound will result in a mixture of two diastereomeric peptides. These diastereomers will likely have different retention times on a reversed-phase HPLC column, allowing for their separation.
Purification by RP-HPLC
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Observation: N-methylated peptides can sometimes show broad peaks or multiple peaks due to the slow interconversion of cis/trans isomers of the N-methylated amide bond. Running the HPLC at a slightly elevated temperature (e.g., 40-60 °C) can often help to sharpen these peaks.[3]
Characterization
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of both purified diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can be used to confirm the structure of the peptides and may help in assigning the stereochemistry of the N-methyl-phenylalanine residue in each diastereomer, although this can be challenging. The N-methyl group will typically appear as a singlet in the 1H NMR spectrum.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the N-methyl group. | Use a more potent coupling reagent (HATU, PyAOP), extend the coupling time, or perform a double coupling.[6] |
| Deletion Sequences | Inefficient coupling at the N-methylated residue or the subsequent residue. | Optimize coupling conditions as mentioned above. |
| Broad or Multiple HPLC Peaks | Slow cis/trans isomerization of the N-methyl amide bond. | Perform HPLC analysis at an elevated temperature (40-60 °C).[3] |
| Side Reactions during Cleavage | Acid-catalyzed side reactions. | Ensure the use of appropriate scavengers (e.g., TIS) in the cleavage cocktail. The duration of cleavage should be optimized.[3] |
Conclusion: A Robust Framework for Synthesizing N-Methylated Peptides
The solid-phase synthesis of peptides containing this compound, while presenting challenges, is a highly achievable goal with the appropriate strategies and protocols. The key to success lies in the use of powerful coupling reagents to overcome steric hindrance and careful optimization of reaction times. The resulting diastereomeric peptides can be effectively separated and characterized using standard chromatographic and spectroscopic techniques. By understanding the underlying principles and following the detailed protocols outlined in these application notes, researchers can confidently incorporate this valuable building block to develop novel peptide-based therapeutics with enhanced pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. biotage.com [biotage.com]
Mastering the Challenge: A Guide to Incorporating Fmoc-N-methyl-DL-phenylalanine in Solid-Phase Peptide Synthesis
Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics
In the pursuit of novel peptide-based therapeutics, medicinal chemists continually seek modifications that enhance pharmacological properties. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability.[1][2] The incorporation of N-methylated amino acids, like Fmoc-N-methyl-DL-phenylalanine, can induce profound changes in a peptide's conformational flexibility and hydrogen bonding capacity.[1][3] These modifications can lead to significantly improved pharmacokinetic profiles, including enhanced enzymatic stability, increased membrane permeability, and the potential for oral bioavailability.[1][2][4]
This compound, in particular, offers a unique tool for introducing a lipophilic and sterically demanding residue that can critically influence peptide structure and function. This guide provides a comprehensive overview of the principles and practical protocols for the successful incorporation of this challenging building block into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
The Synthetic Hurdle: Overcoming the Steric and Electronic Effects of N-Methylation
The primary challenge in incorporating N-methylated amino acids into a growing peptide chain lies in the inherent steric hindrance and reduced nucleophilicity of the secondary amine.[5][6] The presence of the methyl group on the nitrogen atom sterically shields it, impeding the approach of the activated carboxyl group of the incoming amino acid.[5][6] This steric bulk is particularly problematic and can lead to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences.[5][6]
Furthermore, the electron-donating nature of the methyl group reduces the nucleophilicity of the secondary amine, making it a less reactive partner in the coupling reaction compared to a primary amine. Consequently, standard coupling conditions often prove insufficient, necessitating the use of more potent reagents and optimized protocols to drive the reaction to completion.[5][6]
Another significant concern is the increased risk of racemization of the N-methylated amino acid residue during peptide bond formation.[7] The activation of the carboxylic acid can lead to the formation of intermediates that are susceptible to epimerization, particularly in the presence of base.[7][8] Careful selection of coupling reagents, additives, and reaction conditions is therefore crucial to maintain the stereochemical integrity of the peptide.
Visualizing the Challenge: Steric Hindrance in N-Methylated Amino Acid Coupling
The following diagram illustrates the mechanistic challenge of steric hindrance when coupling an N-methylated amino acid.
Caption: Steric hindrance in N-methylated amino acid coupling.
Strategic Coupling Protocols for this compound
To address the challenges associated with incorporating this compound, a multi-faceted approach involving optimized reagents, reaction conditions, and monitoring techniques is essential.
I. Reagent Selection: Choosing the Right Tools for the Job
Standard coupling reagents like HBTU and HCTU may be less effective for sterically hindered N-methylated amino acids.[6][9] More potent activating agents are generally required to achieve high coupling efficiencies.[4][6]
| Coupling Reagent | Additive (optional) | Base | Key Advantages |
| HATU | HOAt or Oxyma | DIEA or Collidine | Highly effective for sterically hindered couplings.[4][6] |
| COMU | - | DIEA or Collidine | Strong acylation agent with rapid kinetics.[6] |
| PyAOP/PyBOP | HOAt or Oxyma | DIEA or Collidine | Proven efficacy in difficult couplings.[4][6] |
| PyBroP | - | DIEA or Collidine | Particularly useful for very challenging couplings, such as between two N-methylated residues.[4][6] |
Note: The choice of base is also critical. While DIEA (diisopropylethylamine) is commonly used, sterically hindered bases like 2,4,6-collidine can sometimes reduce racemization.[10]
II. Step-by-Step Protocol for Coupling this compound
This protocol outlines a robust method for the incorporation of this compound using HATU as the coupling reagent.
1. Resin Preparation and Fmoc Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[6][11]
-
Perform Fmoc deprotection of the preceding amino acid by treating the resin with 20% piperidine in DMF.[9][12] A standard procedure involves two treatments: one for 5 minutes followed by a second for 15 minutes.[13]
-
Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of HATU in DMF.[4]
-
Add 8 equivalents of DIEA or collidine to the amino acid solution and allow for a pre-activation time of 1-2 minutes.[4][13]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for a minimum of 2 hours.[9] For particularly difficult couplings, extended reaction times (4 hours to overnight) or double/triple coupling may be necessary.[9][14]
3. Monitoring the Coupling Reaction:
-
The standard ninhydrin test is not suitable for monitoring the coupling to a secondary amine.[9]
-
Utilize the bromophenol blue test to assess the completion of the coupling reaction.[4][6] A yellow color of the resin beads indicates a complete reaction (free amine consumed), while a blue or green color signifies an incomplete coupling.[4][6]
-
If the bromophenol blue test is positive (blue/green), perform a second coupling (recouple) with a fresh solution of activated this compound.[4]
4. Capping (Optional but Recommended for Incomplete Couplings):
-
If a complete coupling cannot be achieved even after recoupling, it is advisable to cap any unreacted free amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA or pyridine) in DMF.
5. Washing:
-
After a successful coupling (yellow bromophenol blue test), thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Workflow for Incorporating this compound in SPPS
The following diagram outlines the key steps in the solid-phase synthesis workflow for incorporating an N-methylated amino acid.
Caption: SPPS workflow for N-methylated amino acid incorporation.
Post-Synthesis Considerations: Cleavage and Purification
The presence of N-methylated residues can sometimes lead to side reactions during the final cleavage from the resin. Fragmentation between consecutive N-methylated amino acids has been reported during TFA cleavage.[9][15] It is advisable to use a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) and monitor the cleavage time carefully.[9]
Purification of N-methylated peptides by reverse-phase HPLC can also present challenges. The conformational flexibility introduced by N-methylation can sometimes lead to broad or multiple peaks, even for a pure compound, due to the slow interconversion of cis/trans amide bond isomers.[15]
Conclusion
The incorporation of this compound is a valuable technique for enhancing the therapeutic potential of peptides. While synthetically challenging due to steric hindrance and the risk of racemization, the use of potent coupling reagents, optimized reaction conditions, and appropriate monitoring techniques can lead to successful synthesis. By understanding the underlying chemical principles and adhering to robust protocols, researchers can effectively leverage N-methylation to design and develop next-generation peptide therapeutics with improved pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Epimerisation in Peptide Synthesis [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Overcoming the Challenge of Coupling Hindered N-Methylated Amino Acids
Introduction: The Double-Edged Sword of N-Methylation
Backbone N-methylation is a powerful and widely adopted strategy in modern peptide chemistry to enhance the therapeutic potential of peptide-based drug candidates. Introducing a methyl group on an amide nitrogen can profoundly improve a peptide's pharmacokinetic profile by increasing its metabolic stability against enzymatic degradation, enhancing membrane permeability, and thereby boosting oral bioavailability.[1] Furthermore, this modification can fine-tune receptor binding affinity and selectivity.[1]
However, these benefits come at a synthetic cost. The very nature of N-methylation introduces significant challenges into standard solid-phase peptide synthesis (SPPS) protocols. The secondary amine of an N-methylated residue is both a weaker nucleophile and is sterically encumbered by the methyl group.[2] This steric hindrance dramatically slows the kinetics of the subsequent coupling step, often leading to incomplete reactions, low yields, and the formation of deletion sequences, particularly when coupling two consecutive N-methylated amino acids.[2][3]
This guide provides an in-depth analysis of the challenges posed by hindered N-methylated amino acids and offers a detailed overview of the most effective coupling reagents and protocols to overcome these synthetic hurdles.
The Core Challenge: Steric Hindrance and Reduced Nucleophilicity
The difficulty in acylating an N-methylated amine stems from two primary factors:
-
Steric Hindrance: The methyl group on the nitrogen atom physically blocks the approach of the activated carboxylic acid of the incoming amino acid. This effect is magnified when either the N-methylated residue or the incoming amino acid has a bulky side chain (e.g., Val, Ile).[2]
-
Reduced Nucleophilicity: The electron-donating nature of the methyl group slightly reduces the nucleophilicity of the secondary amine compared to a primary amine, although steric effects are generally considered the dominant barrier.
These factors necessitate the use of highly potent coupling reagents capable of forming extremely reactive intermediates to drive the reaction to completion. Standard reagents like DCC/HOBt or even HBTU/HCTU can prove inefficient for these demanding couplings.[2]
High-Efficiency Coupling Reagents for N-Methylated Residues
To address the challenges of coupling N-methylated amino acids, a range of powerful onium salt-based reagents have been developed. These reagents are broadly classified into phosphonium and aminium/uronium salts.
Phosphonium Salts: The Gold Standard for Difficult Couplings
Phosphonium salts are renowned for their high reactivity and lower risk of certain side reactions compared to their aminium counterparts.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is an exceptionally effective coupling reagent, particularly for coupling N-methyl amino acids.[3][4] It is a derivative of HOAt, and its enhanced reactivity stems from the additional nitrogen atom in the pyridine ring, which accelerates coupling kinetics.[5][6] A key advantage of phosphonium salts like PyAOP is that they do not pose the risk of N-terminal guanidinylation, a side reaction that can occur with aminium/uronium reagents.[7][8]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): While slightly less reactive than PyAOP, PyBOP is a robust and widely used reagent that is more cost-effective.[4] Its performance in difficult couplings, including those involving N-methylated residues, is significantly enhanced when used in combination with the additive HOAt.[3]
-
PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): This is a highly reactive halogenophosphonium reagent that has shown significant success in coupling extremely hindered systems.[9][10] It is often reserved for the most challenging couplings where other reagents have failed.[2]
Aminium/Uronium Salts: Speed and Efficiency
Aminium/uronium salts are among the most popular coupling reagents due to their high efficiency and rapid reaction rates.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is widely regarded as one of the most powerful coupling reagents available.[11] It reacts faster and with less epimerization than its HOBt-based analog, HBTU.[4] The HOAt-active ester formed by HATU is extremely reactive, making it highly suitable for acylating sterically hindered N-methyl amines.[2][12][13] However, when using HATU in excess, there is a risk of capping the N-terminus through guanidinylation.[11][14]
-
COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU was developed as a safer and more efficient alternative to benzotriazole-based reagents like HATU.[4][15] It is based on the non-explosive additive OxymaPure, offering a significantly better safety profile.[15][16] COMU often exhibits coupling efficiency comparable to or exceeding HATU and is highly soluble in common SPPS solvents.[17][18] Its byproducts are water-soluble, simplifying purification.[16]
Comparative Analysis of Recommended Coupling Reagents
The choice of reagent often depends on the specific sequence, the steric hindrance of the residues involved, and laboratory safety protocols.
| Reagent | Class | Key Advantages | Key Considerations |
| HATU | Aminium Salt | Extremely high reactivity and fast kinetics; excellent for hindered couplings.[4][11] | Risk of N-terminal guanidinylation if used in excess[11]; based on explosive HOAt.[15] |
| PyAOP | Phosphonium Salt | Reactivity comparable to HATU; no risk of guanidinylation[6][7]; excellent for N-methyl residues.[3] | Higher cost; based on explosive HOAt. |
| COMU | Uronium Salt | High efficiency, often comparable to HATU[17][18]; non-explosive (Oxyma-based)[15][16]; water-soluble byproducts.[16] | Can still cause guanidinylation, though potentially less than HATU. |
| PyBroP | Phosphonium Salt | Extremely reactive; effective for the most difficult couplings where other reagents fail.[2][9] | High cost; typically used as a reagent of last resort. |
Visualizing the Activation Mechanism: The HATU Example
The efficacy of these reagents lies in their ability to form a highly reactive activated ester intermediate. The mechanism for HATU is a representative example of this two-stage process.
Caption: Mechanism of HATU-mediated peptide coupling.
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary based on the specific sequence and resin loading.
Protocol 1: HATU Coupling for a Hindered N-Methylated Amino Acid
This protocol is recommended for most difficult couplings involving N-methylated residues.
-
Resin Preparation: Swell the resin-bound peptide (with the free N-methyl amine) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel. Drain the DMF.
-
Amino Acid Activation:
-
In a separate vial, dissolve the incoming Fmoc-amino acid (3 equivalents, 0.3 mmol) in DMF (approx. 2 mL).
-
Add HATU (2.9 equivalents, 0.29 mmol).[19]
-
Add a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents, 0.6 mmol). Using a hindered base like collidine is recommended to minimize racemization.[20][21]
-
Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
-
-
Coupling: Add the activated amino acid solution to the resin. Rock or agitate the vessel at room temperature for 2-4 hours. For exceptionally difficult couplings (e.g., N-Me-Val followed by N-Me-Ile), extend the coupling time to 12 hours or consider double coupling.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3 times).
-
Completion Check: Perform a Bromophenol Blue test to check for free amines. A yellow color on the beads indicates a complete reaction, while blue or green indicates incomplete coupling, requiring a second coupling cycle (recoupling).
Protocol 2: PyAOP Coupling for a Racemization-Prone N-Methylated Amino Acid
This protocol is ideal when minimizing racemization is a top priority, such as when coupling a C-terminal N-methylated amino acid.[22]
-
Resin Preparation: Swell the resin-bound peptide in DMF for 1 hour and drain.
-
Amino Acid Activation:
-
In a separate vial, dissolve the incoming Fmoc-amino acid (3 equivalents, 0.3 mmol) and PyAOP (3 equivalents, 0.3 mmol) in DMF (approx. 2 mL).
-
Add DIPEA or 2,4,6-collidine (6 equivalents, 0.6 mmol).
-
Pre-activate for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin. Rock at room temperature for 1-3 hours. Phosphonium salt reactions are typically very rapid.[4]
-
Washing: Drain and wash the resin with DMF (3-5 times) and DCM (3 times).
-
Completion Check: Perform a Bromophenol Blue test as described above.
Workflow for Synthesizing N-Methylated Peptides
The overall workflow involves careful selection of reagents and monitoring at each critical step.
Caption: SPPS cycle for coupling onto an N-methylated residue.
Troubleshooting and Advanced Strategies
-
Incomplete Coupling: If a Bromophenol Blue test remains positive after prolonged coupling, a double or triple coupling is recommended.[20] Drain the vessel and add a fresh solution of activated amino acid.
-
Racemization: Racemization is a significant risk, especially with prolonged activation times and strong bases.[20][22] To mitigate this:
-
Microwave-Assisted SPPS (MW-SPPS): For extremely difficult sequences, microwave energy can be employed to drive couplings to completion more efficiently and in shorter times.[1][24][25] This technique can overcome the high activation energy barrier associated with sterically hindered couplings.[25]
-
Solvent Choice: While DMF is standard, in cases of peptide aggregation on the resin, switching to a more disruptive solvent like N-methylpyrrolidone (NMP) can improve coupling efficiency.[23]
Conclusion
The synthesis of N-methylated peptides, while challenging, is readily achievable with the appropriate selection of modern coupling reagents and optimized protocols. High-potency onium salts such as HATU, PyAOP, and COMU have proven to be invaluable tools for overcoming the steric hindrance inherent in these systems. By understanding the mechanisms behind these reagents and implementing robust protocols that include careful monitoring and strategic troubleshooting, researchers can successfully incorporate these valuable modifications to develop next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. PyAOP reagent - Wikipedia [en.wikipedia.org]
- 7. PyAOP Novabiochem 156311-83-0 [sigmaaldrich.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bachem.com [bachem.com]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. benchchem.com [benchchem.com]
- 21. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 25. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application Notes and Protocols: Fmoc-N-methyl-DL-phenylalanine Deprotection
Introduction: The Unique Challenge of N-Methylated Residues in Fmoc Solid-Phase Peptide Synthesis
The incorporation of N-methylated amino acids, such as Fmoc-N-methyl-DL-phenylalanine, into peptide sequences is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the presence of the N-methyl group introduces significant challenges during the crucial Fmoc deprotection step in solid-phase peptide synthesis (SPPS). Standard deprotection protocols, typically employing 20% piperidine in N,N-dimethylformamide (DMF), often lead to undesirable side reactions and incomplete deprotection, compromising the yield and purity of the target peptide.
This technical guide provides a comprehensive overview of the mechanistic challenges and offers detailed, field-proven protocols for the efficient and clean deprotection of this compound. We will delve into the causality behind common side reactions and present optimized conditions designed to mitigate these issues, ensuring high-fidelity peptide synthesis.
Mechanistic Insights: Why N-Methyl Phenylalanine Demands Special Attention
The deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group proceeds via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine.[1][2] While this process is generally efficient, the unique structural features of N-methylated amino acids introduce two primary complications:
-
Steric Hindrance: The bulky phenyl group combined with the N-methyl group creates significant steric hindrance around the Fmoc-protected amine. This can physically impede the approach of the deprotection reagent, slowing down the reaction rate and leading to incomplete Fmoc removal.[3] Incomplete deprotection results in the formation of deletion sequences, which are often difficult to separate from the desired peptide.[3]
-
Diketopiperazine (DKP) Formation: N-methylated amino acids are highly susceptible to intramolecular cyclization, leading to the formation of diketopiperazines (DKPs).[4] This side reaction is particularly prevalent at the dipeptide stage after the Fmoc group is removed, where the newly liberated secondary amine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support.[1][4]
Understanding these challenges is paramount to developing effective deprotection strategies. The protocols outlined below are designed to address both steric hindrance and the propensity for DKP formation.
Visualizing the Deprotection Mechanism and Side Reaction
To better understand the chemical transformations, the following diagrams illustrate the intended deprotection pathway and the competing DKP formation side reaction.
Caption: General mechanism of Fmoc deprotection and the competing DKP side reaction.
Experimental Protocols
The following protocols provide step-by-step methodologies for the deprotection of this compound. It is crucial to use high-quality, fresh reagents for optimal results.
Protocol 1: Standard Fmoc Deprotection (for comparison)
This protocol serves as a baseline and is generally not recommended for N-methylated amino acids due to the high risk of side reactions.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 1-2 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.[3]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]
Protocol 2: DBU-Assisted Fmoc Deprotection for Sterically Hindered Residues
The use of the stronger, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the deprotection of sterically hindered residues. Piperidine is included as a scavenger for the DBF byproduct.[5]
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection Cocktail: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
First Treatment: Add the deprotection cocktail to the resin and agitate for 2-5 minutes at room temperature.[3]
-
Drain: Drain the deprotection solution.
-
Second Treatment: Repeat steps 3 and 4 one more time.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).[3]
Protocol 3: Optimized DKP-Suppression Protocol
This protocol is highly recommended for this compound, especially at the dipeptide stage. It utilizes a combination of DBU for efficient deprotection and piperazine as a scavenger, which has been shown to significantly reduce DKP formation compared to piperidine.[1][4] The use of N-methyl-2-pyrrolidone (NMP) as a solvent can also be beneficial.[4]
-
Resin Swelling: Swell the peptide-resin in NMP.
-
Deprotection Cocktail: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[1][4]
-
First Treatment: Add the deprotection cocktail to the resin and agitate for 5 minutes at room temperature.[1]
-
Drain: Drain the deprotection solution.
-
Second Treatment: Add a fresh aliquot of the deprotection cocktail and agitate for an additional 15-20 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with NMP (5-7 times).
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes the key parameters and expected outcomes for the different deprotection protocols.
| Protocol | Reagent | Solvent | Time | Key Advantages | Potential Drawbacks |
| 1: Standard | 20% Piperidine | DMF | 12-22 min | Widely used, simple to prepare. | High risk of DKP formation and incomplete deprotection for N-methylated residues.[4] |
| 2: DBU-Assisted | 2% DBU / 2% Piperidine | DMF | 4-10 min | Faster deprotection, effective for steric hindrance.[3] | DBU is a strong base and requires careful handling. |
| 3: DKP-Suppression | 2% DBU / 5% Piperazine | NMP | 20-25 min | Significantly reduces DKP formation, enhances Fmoc-removal kinetics.[1][4] | Piperazine has lower solubility than piperidine. |
Workflow and Decision Making
The choice of deprotection protocol depends on the specific context of the synthesis. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting the appropriate deprotection protocol.
Conclusion and Best Practices
The successful deprotection of this compound requires a departure from standard protocols. The inherent challenges of steric hindrance and high propensity for diketopiperazine formation necessitate the use of optimized conditions. The DKP-suppression protocol (Protocol 3), employing a 2% DBU and 5% piperazine cocktail in NMP, is strongly recommended, particularly when the N-methylated residue is at the C-terminal end of a growing peptide chain. For sequences where steric hindrance is the primary concern and DKP formation is less critical, the DBU-assisted protocol (Protocol 2) offers a rapid and effective alternative.
For all protocols, it is imperative to:
-
Use fresh, high-purity reagents.
-
Ensure adequate resin swelling.
-
Perform thorough washing steps to remove all traces of the deprotection reagents and byproducts.
-
Monitor the completeness of the deprotection using a qualitative method such as the Kaiser test.
By understanding the underlying chemical principles and implementing these specialized protocols, researchers can confidently incorporate this compound and other challenging N-methylated amino acids into their synthetic peptides, paving the way for the development of novel and effective peptide-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Cyclic Peptides Incorporating N-Methyl-DL-Phenylalanine
Abstract
Cyclic peptides represent a burgeoning class of therapeutic agents, prized for their enhanced metabolic stability, receptor-binding affinity, and cell permeability compared to their linear counterparts. The incorporation of N-methylated amino acids, such as N-methyl-DL-phenylalanine, further augments these properties by introducing conformational constraints and reducing susceptibility to proteolytic degradation. This application note provides a comprehensive guide to the solid-phase synthesis of cyclic peptides containing Fmoc-N-methyl-DL-phenylalanine, detailing strategic considerations for linear precursor assembly, cyclization methodologies, and final product characterization. The protocols and insights presented herein are designed to equip researchers with the necessary tools to navigate the unique challenges posed by sterically hindered, N-methylated residues and to successfully synthesize these complex macrocycles for drug discovery and development.
Introduction: The Significance of N-Methylated Cyclic Peptides
The therapeutic potential of peptides is often hampered by their poor oral bioavailability and rapid in vivo degradation by proteases. Cyclization and N-methylation are two powerful strategies to overcome these limitations. Cyclization restricts the conformational flexibility of the peptide backbone, which can lead to a more favorable binding entropy and increased receptor selectivity. N-methylation, the substitution of the amide proton with a methyl group, offers a dual advantage: it imparts resistance to enzymatic cleavage and can significantly enhance membrane permeability by reducing the number of hydrogen bond donors.
The incorporation of N-methylated amino acids, particularly bulky ones like N-methyl-DL-phenylalanine, introduces significant synthetic challenges. The increased steric hindrance around the nitrogen atom can impede acylation reactions, leading to lower coupling efficiencies and the potential for side reactions. Therefore, a carefully optimized synthetic strategy is paramount for success.
This guide will focus on the use of this compound in solid-phase peptide synthesis (SPPS), a cornerstone technique that allows for the efficient assembly of peptide chains on a solid support. We will explore both on-resin and in-solution cyclization strategies, providing detailed protocols and troubleshooting insights.
Core Principles & Strategic Planning
Choosing the Right Solid Support and Linker
The selection of the resin and linker is a critical first step that dictates the conditions for cleavage and the strategy for cyclization. For head-to-tail cyclization, a linker that allows for cleavage of the protected linear peptide from the resin is required before cyclization in solution. Alternatively, on-resin cyclization necessitates a linker that enables side-chain attachment while the C-terminus remains protected, or a linker that can be selectively cleaved to allow for subsequent on-resin macrocyclization.
| Resin Type | Linker | Cleavage Conditions | Suitability for Cyclization |
| Wang Resin | p-Alkoxybenzyl alcohol | High TFA (e.g., 95%) | Suitable for cleavage of fully protected peptide for solution-phase cyclization. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Mild acid (e.g., 1-5% TFA in DCM) | Ideal for releasing the fully protected peptide under mild conditions, minimizing side reactions. |
| Rink Amide Resin | Rink Amide | High TFA | Used for synthesizing peptide amides; can be adapted for side-chain cyclization strategies. |
Overcoming Steric Hindrance in Coupling Reactions
The tertiary amine of N-methylated amino acids presents a significant steric barrier to the incoming activated amino acid. Standard coupling reagents may prove insufficient. To achieve high coupling yields, a combination of potent activating agents and optimized reaction conditions is necessary.
-
Coupling Reagents: Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) combined with an additive such as OxymaPure® or 1-hydroxybenzotriazole (HOBt) are effective. However, for particularly difficult couplings involving N-methylated residues, phosphonium-based reagents like BOP, PyBOP, or HATU are often superior due to their higher activation efficiency.
-
Reaction Conditions: Extended coupling times (2-24 hours) and double couplings are often necessary to drive the reaction to completion. The use of aprotic solvents with good swelling properties for the resin, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), is standard.
Experimental Workflow: A Step-by-Step Guide
The following workflow outlines the synthesis of a model head-to-tail cyclic peptide containing N-methyl-DL-phenylalanine.
Figure 1: General workflow for the synthesis of a cyclic peptide.
Protocol: Linear Peptide Synthesis on 2-CTC Resin
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading) in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM. Add the solution to the swollen resin and agitate for 2 hours.
-
Capping: After loading, cap any remaining active sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Coupling of Subsequent Amino Acids:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
-
Incorporation of this compound:
-
Due to steric hindrance, use a double coupling strategy.
-
For the first coupling, follow the procedure in step 5.
-
After the first 2-hour coupling, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.
-
-
Chain Completion: Repeat steps 4 and 5 until the linear sequence is fully assembled.
Protocol: Cleavage of the Protected Linear Peptide
-
Wash the resin thoroughly with DCM to remove any residual DMF.
-
Treat the resin with a solution of 1-5% TFA in DCM for 2-minute intervals. Collect the filtrate in a flask containing 10% pyridine by volume to neutralize the TFA.
-
Repeat the cleavage step 3-5 times until a test with a small amount of neat TFA on a few resin beads shows no further product release (indicated by a color change).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
Protocol: Solution-Phase Cyclization
-
Purification of the Linear Precursor: Purify the crude linear peptide by reverse-phase HPLC (RP-HPLC) to ensure high purity before cyclization.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a large volume of DMF (to favor intramolecular cyclization over intermolecular oligomerization, typically at a concentration of 0.1-1 mM).
-
Add a coupling reagent such as DPPA (diphenylphosphoryl azide) (1.5 equivalents) and a base like sodium bicarbonate or DIPEA (3 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Figure 2: Solution-phase head-to-tail cyclization.
Protocol: Final Deprotection and Purification
-
Global Deprotection: After confirming the completion of cyclization, remove the solvent. Treat the crude cyclic peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours to remove all side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the final cyclic peptide by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) to verify the molecular weight and NMR spectroscopy to elucidate its three-dimensional structure.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Yield at N-methylated Residue | Insufficient activation or steric hindrance. | Use a stronger coupling reagent (e.g., HATU). Perform a double coupling. Increase reaction time. |
| Oligomerization during Cyclization | Concentration of linear peptide is too high. | Perform cyclization under high dilution conditions (0.1-1 mM). Add the linear peptide solution slowly to the reaction mixture. |
| Racemization | Base-catalyzed epimerization during activation or coupling. | Use an additive like OxymaPure® to suppress racemization. Avoid excessive use of base. |
| Incomplete Final Deprotection | Scavengers are insufficient for certain protecting groups. | Adjust the cleavage cocktail composition based on the specific side-chain protecting groups used. Increase deprotection time. |
Conclusion
The synthesis of cyclic peptides containing this compound is a challenging yet rewarding endeavor that opens the door to novel therapeutic candidates with superior pharmacological profiles. Success hinges on a rational approach to synthesis, beginning with the careful selection of solid support and linker, followed by the use of potent coupling reagents and optimized conditions to overcome the steric challenges of N-methylated residues. The protocols and strategies outlined in this application note provide a robust framework for researchers to successfully synthesize and characterize these complex and promising molecules.
Application Notes and Protocols for HATU-Mediated Coupling of Fmoc-N-methyl-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of N-Methylated Residues
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry, often conferring enhanced metabolic stability, improved cell permeability, and constrained conformational flexibility that can lead to increased potency and receptor selectivity.[1][2][3] However, the synthesis of peptides containing these residues, particularly the coupling of an amino acid to an N-methylated amine, presents a significant synthetic hurdle. The secondary amine of an N-methylated residue is a poorer nucleophile and is sterically more hindered than a primary amine, which can lead to sluggish and incomplete coupling reactions.[4][5]
Among the arsenal of modern coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a reagent of choice for these challenging couplings.[4][6][7] Its high reactivity, rapid kinetics, and ability to suppress racemization make it particularly well-suited for overcoming the steric hindrance associated with N-methylated amino acids like Fmoc-N-methyl-DL-phenylalanine.[7][8] This guide provides an in-depth technical overview of the HATU-mediated coupling mechanism, detailed experimental protocols, and critical insights into optimizing this challenging yet crucial step in peptide synthesis.
The HATU Activation Mechanism: A Cascade of Reactivity
The efficacy of HATU lies in its ability to generate a highly reactive OAt-active ester of the carboxylic acid. This process is a multi-step cascade, typically facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][9]
The key steps are as follows:
-
Deprotonation: The base deprotonates the carboxylic acid of the incoming Fmoc-amino acid, forming a carboxylate anion.
-
Formation of the Isouronium Salt: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly unstable O-acyl(tetramethyl)isouronium salt.[10]
-
Generation of the OAt-Active Ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt. This intramolecular rearrangement yields the crucial OAt-active ester and releases tetramethylurea as a byproduct.[9][10] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the subsequent amidation step and minimizing racemization.[10]
-
Nucleophilic Attack: The sterically hindered N-methyl amine of the resin-bound peptide then attacks the highly reactive OAt-active ester, forming the desired peptide bond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Enhancing Peptide Stability with Fmoc-N-methyl-DL-phenylalanine
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptides represent a highly promising class of therapeutics due to their high specificity and low toxicity. However, their progression into viable drug candidates is often thwarted by their inherent instability, primarily their susceptibility to rapid degradation by endogenous proteases.[1] This rapid clearance necessitates frequent administration and limits oral bioavailability, thereby diminishing their therapeutic potential.[2][3] A powerful and widely adopted strategy to overcome this limitation is the strategic modification of the peptide backbone, with N-methylation being a particularly effective approach.[4]
N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, confers several advantageous properties.[2] Most notably, it provides steric hindrance that shields the adjacent peptide bond from proteolytic attack, significantly extending the in vivo half-life of the peptide.[4][5] Furthermore, N-methylation can induce conformational rigidity, which may lead to a more favorable pre-organization for receptor binding and can also improve membrane permeability.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fmoc-N-methyl-DL-phenylalanine to enhance peptide stability. We will delve into the mechanistic basis of this enhanced stability, provide detailed, field-proven protocols for the solid-phase synthesis of N-methylated peptides, and outline a robust method for evaluating their proteolytic resistance.
A noteworthy aspect of the building block in focus, this compound, is that it is a racemic mixture of D and L enantiomers. The incorporation of a D-amino acid is another well-established strategy to enhance proteolytic resistance, as proteases are stereospecific for L-amino acids.[6][7][8] By using a DL-racemic mixture, a diverse peptide library can be generated, which can be screened for variants with optimal stability and activity. The presence of the D-enantiomer can further disrupt enzymatic recognition and degradation.[9]
The Mechanism of Enhanced Proteolytic Stability
The primary mechanism by which N-methylation enhances peptide stability is through steric hindrance. Proteolytic enzymes, such as trypsin and chymotrypsin, recognize and bind to specific amino acid sequences on the peptide backbone. This binding is often facilitated by hydrogen bonding interactions with the amide protons of the peptide backbone. The introduction of a methyl group on the amide nitrogen physically obstructs the approach of the protease to the scissile peptide bond, thereby inhibiting cleavage.[4] This "steric shielding" effect can extend beyond the immediate site of methylation, offering protection to adjacent residues as well.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Tuning of Protease Resistance in Oligopeptides through N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. lifetein.com [lifetein.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation in Peptides with N-Methylated Residues
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with N-methylated peptides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to peptide aggregation. N-methylation is a powerful tool for enhancing the therapeutic properties of peptides, but it can also introduce complexities in handling and synthesis. This center is designed to provide you with the expertise and practical solutions to ensure the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is followed by a discussion of probable causes and a step-by-step guide to resolving the issue.
Problem 1: My N-methylated peptide immediately precipitates upon dissolution in an aqueous buffer.
Probable Causes & Solutions
-
Increased Hydrophobicity: N-methylation increases the lipophilicity of a peptide by replacing a polar N-H group with a nonpolar N-CH3 group. This can lead to poor solubility in aqueous solutions.[1][2]
-
Solution: Begin by attempting to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile before slowly adding the aqueous buffer to reach the final desired concentration.[3][4] If the peptide precipitates upon addition of the aqueous buffer, lyophilize the peptide and try again with a different co-solvent.
-
-
Incorrect pH of the Buffer: The net charge of a peptide, which is crucial for its solubility, is dependent on the pH of the solution.
-
High Peptide Concentration: The initial concentration may be above the peptide's solubility limit.
-
Solution: Attempt to dissolve the peptide at a lower concentration. If it dissolves, this indicates that the initial concentration was too high.[3]
-
| Troubleshooting Summary for Peptide Precipitation | |
| Issue | Recommended Action |
| Immediate Precipitation | Dissolve in a minimal amount of organic solvent (e.g., DMSO) first, then titrate in aqueous buffer. |
| Adjust the pH of the buffer to optimize the peptide's net charge. | |
| Attempt dissolution at a lower peptide concentration. |
Problem 2: During HPLC purification, I'm observing peak broadening or multiple peaks for my N-methylated peptide.
Probable Cause & Solution
-
Slow Conformational Isomerization: The N-methyl group can lead to the presence of both cis and trans conformers of the amide bond. The interconversion between these isomers can be slow on the HPLC timescale, resulting in broadened or multiple peaks.[5]
-
Solution: High-Temperature HPLC. Performing the HPLC analysis at an elevated temperature (e.g., 40-60°C) can increase the rate of interconversion between the cis and trans isomers, leading to a single, sharper peak.[5]
-
Problem 3: The synthesis of my N-methylated peptide is resulting in low yields and deletion sequences.
Probable Cause & Solution
-
Steric Hindrance: The N-methyl group creates steric hindrance, which can make the subsequent coupling of the next amino acid challenging, often resulting in incomplete reactions and lower yields.[6][7] This is particularly problematic when coupling two consecutive N-methylated residues.[7]
-
Solution 1: Use a More Powerful Coupling Reagent. Standard coupling reagents may not be efficient enough to overcome the steric hindrance. Consider using more potent reagents like HATU, HCTU, or COMU.[7]
-
Solution 2: Microwave-Assisted Synthesis. Microwave irradiation can enhance coupling efficiency for sterically hindered amino acids.[6][8]
-
Solution 3: On-Resin N-Methylation. Instead of using pre-methylated amino acid monomers, consider performing the N-methylation reaction directly on the solid support. This can be a more versatile and cost-effective approach.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which N-methylation prevents peptide aggregation?
N-methylation primarily prevents aggregation by disrupting the hydrogen bonding patterns that are essential for the formation of β-sheet structures, which are common in peptide aggregates.[5] The methyl group on the backbone amide nitrogen replaces a hydrogen atom that would normally act as a hydrogen bond donor. This "blocking" face prevents the peptide from participating in the network of hydrogen bonds required for β-sheet formation and subsequent aggregation.[3][9]
Caption: N-methylation disrupts inter-chain hydrogen bonding, preventing aggregation.
Q2: Can N-methylation ever promote aggregation?
While N-methylation is a powerful tool to inhibit aggregation, it can paradoxically promote it under certain circumstances. The increased hydrophobicity from the methyl group can lead to non-specific aggregation driven by hydrophobic collapse, especially if the peptide sequence is not carefully designed.[1][5]
Q3: How can I detect and characterize the aggregation of my N-methylated peptide?
Several analytical techniques can be employed to identify and characterize peptide aggregates:[1]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils. This assay is widely used to monitor aggregation kinetics.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, allowing for the detection of larger aggregate species.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregate morphology, allowing you to distinguish between amorphous aggregates and ordered fibrils.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, enabling the quantification of monomeric peptide versus soluble oligomers and larger aggregates.
Q4: What is the impact of the position of the N-methylated residue on aggregation and solubility?
The position of the N-methylated residue is critical and its effect is highly sequence-dependent.[5] Methylating a residue within a region known to be prone to forming strong intermolecular hydrogen bonds can be more effective at preventing aggregation and improving solubility than methylating a residue in a more flexible or less interactive region. A systematic "N-methyl scan," where each residue is individually methylated, can help identify the optimal position for this modification to enhance the desired properties.[5]
Section 3: Experimental Protocols
Protocol: Monitoring Peptide Aggregation using Thioflavin T (ThT) Fluorescence
This protocol outlines the general steps for monitoring peptide aggregation kinetics using a ThT fluorescence assay.
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Peptide Samples: Prepare the peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.
-
Add ThT: Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, as required for your experiment.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 480-490 nm.
-
Data Analysis: Plot the fluorescence intensity against time to visualize the aggregation kinetics.
Caption: Workflow for the Thioflavin T (ThT) peptide aggregation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. people.bath.ac.uk [people.bath.ac.uk]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. physoc.org [physoc.org]
Technical Support Center: Optimizing Fmoc Deprotection for N-Methylated Amino Acids
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Nα-Fmoc deprotection of N-methylated amino acids. The incorporation of N-methylated residues is a powerful strategy to enhance the pharmacokinetic properties of peptide drug candidates, but it introduces unique synthetic challenges.[1] This resource provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful synthesis of your target peptides.
Introduction: The Challenge of N-Methylation in Fmoc SPPS
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, prized for its removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This orthogonality to acid-labile side-chain protecting groups is critical for the stepwise assembly of complex peptides.[1][2]
However, the introduction of a methyl group on the backbone amide nitrogen dramatically alters the reactivity of the amino acid. This modification, while beneficial for the final peptide's therapeutic properties, introduces significant steric hindrance around the N-terminal amine.[3] This steric bulk can impede the approach of the deprotecting base, leading to incomplete Fmoc removal and subsequent deletion of the next amino acid in the sequence.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc deprotection of N-methylated amino acids so much more difficult than for their non-methylated counterparts?
The primary reason is steric hindrance . The methyl group on the amide nitrogen creates a more crowded environment, physically obstructing the piperidine molecule from accessing and abstracting the acidic proton on the fluorenyl ring of the Fmoc group.[3] This increased steric bulk slows down the reaction kinetics, often resulting in incomplete deprotection under standard conditions.[5]
Q2: What are the tell-tale signs of incomplete Fmoc deprotection of an N-methylated residue in my synthesis?
The most common indicators of incomplete deprotection are:
-
Deletion sequences in the final product: Mass spectrometry analysis of your crude peptide will show a significant peak corresponding to the mass of your target peptide minus the amino acid that was supposed to be coupled to the N-methylated residue.[3][4]
-
A negative or weak Kaiser test: The Kaiser (ninhydrin) test detects free primary amines.[4] Since N-methylated amines are secondary, this test is not directly applicable to the N-methylated residue itself. However, a negative or weak positive result after the subsequent coupling step (which should have a free primary amine if successful) can indicate that the previous deprotection failed, and thus no new amino acid was added.
-
Low overall yield: Incomplete deprotection at one step terminates the elongation of a portion of the peptide chains, leading to a lower yield of the desired full-length peptide.[4]
Q3: Can I just extend the deprotection time with 20% piperidine for N-methylated amino acids?
While extending the deprotection time can help, it is often not sufficient for highly hindered N-methylated residues. Prolonged exposure to piperidine can also increase the risk of side reactions, such as aspartimide formation if an aspartic acid residue is present in the sequence.[6] A more effective approach is often to use a stronger base or a combination of bases.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Steric hindrance from the N-methyl group and/or bulky side chains. Peptide aggregation on the resin. | Switch to a stronger deprotection reagent like a DBU/piperidine cocktail.[7][8] Increase the reaction temperature or sonicate the reaction vessel to disrupt aggregation.[6] |
| Deletion Sequences | A direct consequence of incomplete deprotection. | Optimize the deprotection step using the recommendations above. Consider a double deprotection protocol. |
| Aspartimide Formation | Use of a strong base like DBU in sequences containing Asp. | If DBU is necessary, minimize exposure time. Alternatively, add 0.1 M HOBt to the piperidine deprotection solution to suppress aspartimide formation.[6] For sequences with Asp, it may be preferable to use a less basic deprotection reagent if possible. |
| Diketopiperazine (DKP) Formation | This is more common at the dipeptide stage, especially with Proline or other unhindered amino acids. N-methylated residues can also promote this side reaction.[9] | Use a sterically hindered resin like 2-chlorotrityl chloride resin.[10] An alternative deprotection solution of 2% DBU/5% piperazine in NMP has been shown to reduce DKP formation.[11] |
Optimized Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (for less hindered N-methylated residues)
-
Swell the peptide-resin: Swell the resin in DMF for at least 30 minutes. Drain the solvent.
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 2-3 minutes. Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 20-30 minutes.
-
Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a few beads to confirm the presence of a free amine for the subsequent coupling step.[4]
Protocol 2: DBU-Assisted Fmoc Deprotection (for sterically hindered N-methylated residues)
Caution: DBU is a strong, non-nucleophilic base and can catalyze aspartimide formation in sequences containing Asp.[7]
-
Swell the peptide-resin: Swell the resin in DMF. Drain the solvent.
-
Deprotection: Add a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF to the resin.
-
Agitate: Agitate the resin for 5-10 minutes at room temperature. Drain the deprotection solution.
-
Repeat: Repeat steps 2 and 3 one more time.
-
Wash: Thoroughly wash the resin with DMF (5-7 times).
Quantitative Data Summary: Deprotection Reagent Cocktails
| Reagent Cocktail | Typical Concentration (v/v) | Recommended Use Cases | Potential Side Reactions |
| Piperidine/DMF | 20% | Standard deprotection, less hindered N-methylated residues.[12] | Diketopiperazine formation.[10] |
| DBU/Piperidine/DMF | 2% DBU, 2% Piperidine | Highly hindered N-methylated residues, difficult sequences.[7] | Aspartimide formation.[7] |
| Piperazine/DBU/DMF | 5% Piperazine, 2% DBU | Difficult sequences, can be faster than 20% piperidine.[13] | Aspartimide formation (can be minimized with 1% formic acid).[13] |
Visualizing the Mechanism and Troubleshooting Workflow
Fmoc Deprotection Mechanism: The Impact of N-Methylation
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Reactions with Fmoc-N-methyl-DL-phenylalanine in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating Fmoc-N-methyl-DL-phenylalanine into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the unique challenges posed by this sterically hindered amino acid derivative. This resource will help you understand the causality behind common side reactions and provide robust, self-validating protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing a significantly low yield of my target peptide after cleavage from the resin. What are the likely causes and how can I fix this?
Answer:
A low yield when using this compound is a common issue and often points to premature cleavage of the peptide chain from the resin during synthesis. The primary culprit is the formation of a diketopiperazine (DKP).
Root Cause Analysis: Diketopiperazine (DKP) Formation
DKP formation is an intramolecular cyclization reaction that occurs with a dipeptide sequence at the N-terminus of the resin-bound peptide.[1][2] This leads to the cleavage of the dipeptide from the resin, resulting in a truncated sequence and a lower yield of the full-length peptide.[1] Peptides containing N-alkylated amino acids like N-Methylphenylalanine are particularly susceptible to this side reaction.[1] The N-methyl group can favor a cis-amide bond conformation between the first two amino acids, which is a crucial intermediate for the cyclization to occur.[1]
The reaction is most often triggered during the Fmoc-deprotection step, where the basic conditions (typically piperidine) catalyze the intramolecular aminolysis.[1][2]
Diagram: Mechanism of Diketopiperazine (DKP) Formation
References
Technical Support Center: Improving Yield in Solid-Phase Synthesis of N-Methylated Peptides
Last Updated: January 3, 2026
Introduction
The strategic incorporation of N-methylated amino acids into peptide backbones is a cornerstone of modern therapeutic peptide design. This modification can dramatically enhance metabolic stability, improve membrane permeability, and fine-tune receptor selectivity by constraining peptide conformation.[1][2] However, the introduction of a methyl group on the backbone amide nitrogen presents significant synthetic challenges, primarily due to the increased steric hindrance of the resulting secondary amine. This steric bulk impedes acylation, often leading to low coupling yields, incomplete reactions, and challenging purifications.[1][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of N-methylated peptides, offering field-proven solutions and explaining the chemical principles behind them to empower you to optimize your synthetic strategies for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is coupling to an N-methylated amino acid so much more difficult than to a standard amino acid?
A1: The primary reason is steric hindrance. The N-methyl group adds bulk directly to the nucleophilic nitrogen of the N-terminal amine. This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation significantly.[1][2][3] This effect is magnified when coupling two consecutive N-methylated residues.[1][2]
Q2: Can I use standard coupling reagents like HBTU or DIC/HOBt for N-methylated peptides?
A2: While not impossible, standard reagents like HBTU and HCTU are often less effective for coupling onto N-methylated amines, leading to low yields.[2] The O-acylisourea intermediate formed by DIC is highly reactive but also prone to racemization and side reactions. Additives like HOBt mitigate this but may not be sufficient to overcome the steric hindrance. More potent coupling reagents are strongly recommended.[3][4][5]
Q3: How do I monitor the completion of a coupling reaction onto an N-methylated residue? The Kaiser test doesn't work.
A3: The Kaiser (ninhydrin) test is unreliable for N-methylated amines because it requires a primary amine to form the characteristic blue "Ruhemann's purple".[6] N-methylated secondary amines do not react in the same way. The Bromophenol Blue (BPB) test is a reliable alternative.[2] A blue or green color indicates an unreacted free amine (incomplete coupling), while a yellow color signifies a complete reaction.[2]
Q4: Should I use pre-synthesized Fmoc-N-Me-amino acids or perform on-resin N-methylation?
A4: Both are valid strategies with distinct trade-offs.
-
Using pre-synthesized monomers is straightforward but can be expensive, and the commercial availability of diverse N-methylated amino acids is limited.[1]
-
On-resin N-methylation is a cost-effective and versatile approach that allows methylation at almost any position.[1] A common method involves a three-step procedure using o-nitrobenzenesulfonyl (o-NBS) protection, methylation, and deprotection.[7][8] However, this adds steps to the synthesis and requires careful optimization to avoid side reactions.
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Low or No Coupling Efficiency to an N-Methylated Residue
This is the most frequent challenge. If your Bromophenol Blue test remains blue/green after an extended coupling time, consider the following interventions, starting with the simplest.
Root Cause Analysis & Corrective Actions
-
Insufficient Activation/Reactivity: The activated ester of the incoming amino acid is not reactive enough to overcome the steric barrier.
-
Solution 1.1: Switch to a More Potent Coupling Reagent. Urionium/aminium salts based on HOAt or Oxyma are superior for these difficult couplings.[4][5] HATU is a highly effective and commonly recommended reagent for N-methylated couplings.[2][5] Other powerful options include PyAOP, PyBOP/HOAt, and COMU.[4][9][10] These reagents form more reactive OAt or Oxyma esters, which accelerate the reaction rate.[5]
-
Solution 1.2: Increase Equivalents and Reaction Time. Double the equivalents of the amino acid and coupling reagent (e.g., from 2 eq. to 4 eq.). Extend the coupling time significantly, from a standard 1-2 hours to 4-12 hours, or even overnight.[2][11] Always monitor completion with a BPB test before proceeding.[2]
-
Solution 1.3: Perform a Double Coupling. After the first coupling reaction, filter, wash the resin, and repeat the coupling step with a fresh solution of activated amino acid.[2]
-
-
Peptide Aggregation: The growing peptide chain, especially if hydrophobic, can aggregate on the resin, blocking access to the N-terminal amine.[12][13]
-
Solution 1.4: Change the Solvent. Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties and can help disrupt aggregation.[3][12][13]
-
Solution 1.5: Incorporate Microwave Assistance. Microwave-assisted SPPS can significantly accelerate sluggish coupling reactions by providing energy to overcome activation barriers and disrupt aggregation.[1][8][14] Shorter, repeated microwave pulses are often effective.
-
-
Sub-optimal Base Selection: The choice and amount of base can influence racemization and reagent stability.
-
Solution 1.6: Use a Non-Nucleophilic Base. Use DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine. Collidine is a weaker, more sterically hindered base that can reduce racemization in sensitive couplings.[4][15] Ensure you are using sufficient equivalents (e.g., 2x the equivalents of the coupling reagent).[2]
-
Troubleshooting Workflow: Low Coupling Efficiency
Caption: Troubleshooting flowchart for low coupling yield.
Problem 2: Side Reactions During Cleavage
The final TFA cleavage cocktail must be chosen carefully to deprotect side chains and release the peptide without causing unwanted modifications. N-methylated peptides can be susceptible to specific cleavage-related side reactions.
-
Acid-Catalyzed Fragmentation: Peptide bonds between two consecutive N-methylated residues can be more susceptible to acid-catalyzed cleavage during the final deprotection step.[1][10]
-
Loss of N-terminal Acetyl Group: If the N-terminus is an acetylated N-methyl amino acid, the acetyl group can be labile and partially cleaved by TFA.[10]
Recommended Cleavage Cocktails
The choice of scavengers in the TFA cocktail is critical to prevent side reactions with sensitive residues like Trp, Met, Cys, and Tyr.[16][18]
| Reagent Cocktail | Composition (v/v/v/w) | Target Residues & Comments | Citation |
| Reagent B | TFA / Water / Phenol / TIPS (88:5:5:2) | General Purpose. Good for peptides with Arg, Tyr. Triisopropylsilane (TIPS) is an excellent carbocation scavenger. Does not protect Met from oxidation. | [19] |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Comprehensive Protection. Good for peptides containing Arg, Trp, Met, Cys. The thiols (thioanisole, EDT) protect against tryptophan alkylation and methionine oxidation. | [16] |
| Low TFA (for sensitive linkers) | TFA / DCM (1:99 to 5:95) | Used for hyper-acid sensitive resins like 2-chlorotrityl or Sieber amide resin to yield protected peptide fragments. | [16][17] |
Problem 3: Racemization
While Fmoc chemistry generally suppresses racemization, the use of highly activating reagents and strong bases required for N-methylated couplings can increase this risk.[4][20]
-
Cause: The activated amino acid can form an oxazolone intermediate, which is susceptible to deprotonation at the alpha-carbon, leading to loss of stereochemical integrity.
-
Solution 3.1: Use an Additive. Ensure your coupling reagent is used with an additive like HOAt or OxymaPure, which are known to suppress racemization more effectively than HOBt.[3][5] Reagents like HATU and COMU already contain these moieties.[4][5]
-
Solution 3.2: Use a Weaker Base. If racemization is detected, particularly with Cys or His residues, switch from DIPEA to the bulkier, weaker base 2,4,6-collidine.[4][15]
-
Solution 3.3: Pre-activation Time. Minimize the pre-activation time. Add the activated amino acid solution to the resin immediately after mixing the amino acid, coupling reagent, and base.
-
Optimized Protocols
Protocol 1: High-Efficiency Coupling to an N-Methylated Amine
This protocol is recommended for coupling any amino acid onto a resin-bound peptide with an N-methylated N-terminus.
-
Resin Preparation: Following Fmoc deprotection of the previous residue, wash the resin thoroughly with DMF (3x) and NMP (3x). Swell the resin in NMP for 15 minutes.
-
Activation Solution Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.) and HATU (4 eq.) in NMP.[2]
-
Activation: Add 2,4,6-collidine or DIPEA (8 eq.) to the activation solution.[2] Mix for 2-5 minutes at room temperature. The solution may change color.
-
Coupling: Add the activation solution to the drained resin. Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult couplings (e.g., N-Me-Xaa to N-Me-Yaa), extend the time to 4-6 hours or use microwave assistance (e.g., 20W for 30 minutes).
-
Monitoring: Remove a small sample of resin beads, wash with methanol, and perform the Bromophenol Blue test.
-
Yellow Beads: Coupling is complete. Proceed to washing.
-
Blue/Green Beads: Coupling is incomplete. Continue agitating for another 2 hours or perform a second coupling (Step 6).
-
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin extensively with NMP (5x) and DMF (3x) to remove all excess reagents.
Protocol 2: Bromophenol Blue (BPB) Monitoring
-
Reagent Preparation: Prepare a stock solution of 0.5% (w/v) Bromophenol Blue in DMF.
-
Test Procedure: a. Withdraw a small sample of resin (10-20 beads) from the reaction vessel. b. Place the beads in a small glass test tube or on a white spotting plate. c. Wash the beads thoroughly with fresh DMF (3x) and then Methanol (2x) to remove residual base, which can cause a false positive. d. Add 1-2 drops of the BPB test solution to the washed beads. e. Observe the color of the beads and the solution.[2]
-
Yellow: Negative result (no free amine). Coupling is complete.
-
Blue or Green: Positive result (free amine present). Coupling is incomplete.
-
General SPPS Workflow for N-Methylated Peptides
Caption: General workflow for Fmoc-SPPS of N-methylated peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. books.rsc.org [books.rsc.org]
- 4. bachem.com [bachem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mesalabs.com [mesalabs.com]
- 16. scribd.com [scribd.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 19. peptide.com [peptide.com]
- 20. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance with Fmoc-N-methyl-DL-phenylalanine
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Fmoc-N-methyl-DL-phenylalanine. The incorporation of N-methylated amino acids, such as this compound, is a powerful strategy in peptide chemistry. N-methylation can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving membrane permeability, and providing conformational constraints.[1][2][3] However, these benefits come with synthetic challenges, primarily due to the steric hindrance imposed by the N-methyl group.[4]
This guide is designed to be a practical resource, providing you with field-proven insights and troubleshooting strategies to navigate the complexities of working with this sterically hindered amino acid. We will delve into the root causes of common issues and offer step-by-step protocols to help you achieve successful and efficient peptide synthesis.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the use of this compound.
Q1: Why is coupling to this compound so much more difficult than to its non-methylated counterpart?
A1: The primary reason for the difficulty in coupling to this compound lies in the steric hindrance created by the N-methyl group.[4] This methyl group, attached to the amide nitrogen, physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This steric bulk significantly slows down the rate of peptide bond formation. The challenge is even more pronounced when coupling an amino acid to a resin-bound peptide with an N-terminal N-methylated residue.
Q2: What are the initial signs of a failed or incomplete coupling reaction with this compound?
A2: The most immediate indicator of an incomplete coupling reaction is a positive colorimetric test, such as the bromophenol blue test.[4][5] Unlike the Kaiser test, which is unreliable for secondary amines, the bromophenol blue test will show a blue or green color for unreacted N-methylated amines. A successful coupling will result in a yellow color.[5] Further down the line, you may observe deletion sequences in your final peptide during mass spectrometry analysis, where the intended N-methylated residue is missing.
Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?
A3: Standard coupling reagents like HBTU and TBTU can be less effective for these challenging couplings.[5] More potent reagents are generally required. HATU is a widely used and successful reagent for coupling N-methyl amino acids.[4][5] Other highly efficient options include COMU, PyAOP, and PyBOP, particularly when used with an additive like HOAt or Oxyma.[4][6][7] For exceptionally difficult couplings, such as between two N-methylated residues, reagents like PyBroP and BOP-Cl have proven effective.[5][8]
Q4: Can racemization be a significant issue when using this compound?
A4: While phenylalanine is generally less prone to racemization than some other amino acids, the risk is elevated with N-methylated residues due to the slower coupling times.[9][10] Prolonged exposure of the activated amino acid to the basic reaction conditions required for coupling can lead to epimerization. To mitigate this, it is crucial to use an appropriate coupling reagent and base combination and to optimize the reaction time. The use of additives like HOBt or HOAt is known to suppress racemization.[6][9]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the incorporation of this compound.
Visualizing the Challenge: Steric Hindrance
Troubleshooting Workflow
Summary of Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) | Citation(s) |
| Low Coupling Efficiency | Steric hindrance from the N-methyl group. | Perform a double or triple coupling. Increase the excess of amino acid and coupling reagent. | [4] |
| Ineffective coupling reagent. | Switch to a more potent coupling reagent such as HATU, COMU, PyAOP, or PyBroP. | [4][5][6][7][8] | |
| Suboptimal reaction conditions. | Increase the coupling time (e.g., 2-4 hours or overnight). Consider gentle heating (e.g., 40-50°C) if using a thermally stable resin. | [11][12] | |
| Racemization | Prolonged activation of the amino acid in the presence of a strong base. | Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA. Minimize the pre-activation time. | [13] |
| Inappropriate coupling reagent/additive combination. | Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization. | [7][13] | |
| Deletion of the N-methylated residue | Incomplete coupling followed by capping of the unreacted amine. | Ensure complete coupling by using the bromophenol blue test before proceeding to the next cycle. | [4][5] |
| Aggregation of the peptide chain on the resin. | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or use a mixture of DMF and DMSO. | [11][14] |
Experimental Protocols
Here we provide a detailed, step-by-step methodology for a key experiment involving this compound.
Protocol 1: Optimized Coupling of this compound
This protocol outlines a robust method for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Bromophenol blue test solution (250 mg in 50 ml of DMF)[5]
Procedure:
-
Resin Preparation:
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in a minimal amount of DMF or NMP.[5][17]
-
Add DIPEA or NMM (6-8 equivalents) to the amino acid solution and mix for 1-5 minutes.[5] Avoid prolonged pre-activation to minimize the risk of racemization.[16]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.[11]
-
-
Monitoring the Coupling:
-
Recoupling (if necessary):
-
If the bromophenol blue test is positive, drain the reaction vessel and repeat steps 2 and 3 with fresh reagents for a second coupling.[5]
-
-
Washing:
-
Once the coupling is complete (as indicated by a negative bromophenol blue test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times).[16]
-
Conclusion
The successful incorporation of this compound into peptide sequences is a testament to the careful optimization of synthetic protocols. By understanding the principles of steric hindrance and employing the appropriate reagents and reaction conditions, the challenges associated with this valuable building block can be effectively managed. This guide provides a foundation for troubleshooting and protocol development, empowering researchers to leverage the benefits of N-methylation in their peptide-based drug discovery and development efforts.
References
- 1. lifetein.com [lifetein.com]
- 2. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 9. chempep.com [chempep.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. DSpace [diposit.ub.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. benchchem.com [benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
Technical Support Center: Troubleshooting Impurities in Fmoc-N-methyl-DL-phenylalanine Synthesis
Welcome to the technical support center for the synthesis of Fmoc-N-methyl-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this critical synthesis. By understanding the root causes of impurity formation and employing robust analytical techniques, you can ensure the quality and reliability of your final product for downstream applications in peptide synthesis and drug discovery.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I observe a peak with a similar retention time to my product in the HPLC analysis. What could it be?
This is a common observation and can be attributed to several possibilities. The most likely culprits are diastereomers or closely related by-products.
Possible Cause 1: Diastereomeric Impurities
Since the synthesis starts with DL-phenylalanine, the final product is a racemic mixture of Fmoc-N-methyl-L-phenylalanine and Fmoc-N-methyl-D-phenylalanine. While standard reversed-phase HPLC may not separate these enantiomers, chiral HPLC is essential to confirm their presence and ratio.[3] Any deviation from the expected 1:1 ratio could indicate an issue with the starting material or enantioselective side reactions.
Troubleshooting and Identification:
-
Chiral HPLC Analysis: Employ a chiral column to resolve the D and L enantiomers. The presence of two peaks with equal area confirms the racemic nature of your product.
-
Reference Standards: If available, inject standards of Fmoc-N-methyl-L-phenylalanine and Fmoc-N-methyl-D-phenylalanine to confirm the identity of each peak.
Possible Cause 2: Dipeptide Formation (Fmoc-N-Me-Phe-N-Me-Phe-OH)
During the Fmoc protection step, the activated Fmoc reagent can react with an already formed this compound molecule, leading to the formation of a dipeptide.[4][5]
Troubleshooting and Identification:
-
LC-MS Analysis: The dipeptide will have a mass corresponding to [2 * M(Fmoc-N-Me-Phe-OH) - H₂O + H]⁺.
-
HPLC Analysis: Dipeptides are generally more hydrophobic and will have a longer retention time than the monomer on a C18 column.[3]
FAQ 2: My mass spectrometry results show a peak corresponding to the unmethylated amino acid. Why is this happening?
The presence of unmethylated or incompletely protected amino acids points to inefficiencies in the methylation or Fmoc protection steps.
Possible Cause 1: Incomplete N-methylation
The N-methylation of the amino acid might not have gone to completion. This can be due to several factors, including insufficient methylating agent, suboptimal reaction time, or steric hindrance.[2]
Troubleshooting and Identification:
-
LC-MS Analysis: Look for a peak with the mass of Fmoc-DL-phenylalanine.
-
¹H NMR Spectroscopy: The presence of a proton signal in the N-H region of the spectrum is indicative of an unmethylated amine.
-
Optimization of Methylation: Re-evaluate the methylation protocol. Consider increasing the equivalents of the methylating agent (e.g., dimethyl sulfate or methyl iodide), extending the reaction time, or exploring alternative methylation strategies.[2][4]
Possible Cause 2: Incomplete Fmoc Protection
If the Fmoc protection step is incomplete, free N-methyl-DL-phenylalanine will be present in the final product.[4]
Troubleshooting and Identification:
-
LC-MS Analysis: Search for a peak corresponding to the mass of N-methyl-DL-phenylalanine.
-
Kaiser Test or Chloranil Test: If the synthesis is performed on a solid support, these colorimetric tests can detect the presence of free amines.[4][6]
-
Optimization of Fmoc Protection: Ensure sufficient equivalents of the Fmoc-donating reagent (Fmoc-OSu is generally preferred over Fmoc-Cl to minimize side reactions) and adequate reaction time.[7]
FAQ 3: I have multiple unidentified peaks in my HPLC chromatogram. What are other potential impurities?
Several other side reactions can lead to a variety of impurities.
Possible Cause 1: β-Alanyl Impurities
These impurities can arise from the rearrangement of the Fmoc-introducing reagent.[4]
Troubleshooting and Identification:
-
LC-MS Analysis: Identify peaks with a mass corresponding to the addition of a β-alanine residue.
-
HPLC Co-injection: If a standard is available, co-inject it with your sample to confirm the identity of the peak.
Possible Cause 2: By-products from Fmoc Deprotection
The Fmoc group is base-labile and is typically removed with piperidine in solid-phase peptide synthesis.[1][8] While not a direct step in the synthesis of the monomer itself, improper work-up or side reactions during purification could introduce related impurities. The dibenzofulvene byproduct of Fmoc deprotection can also react with the product if not properly scavenged.[8]
Troubleshooting and Identification:
-
UV Spectroscopy: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm, which can be monitored.[6]
-
Thorough Purification: Ensure efficient removal of deprotection reagents and by-products during the work-up and purification steps.
Possible Cause 3: Acetic Acid
A difficult-to-detect impurity that can act as a capping agent in subsequent peptide synthesis, leading to truncated sequences.[5]
Troubleshooting and Identification:
-
Gas Chromatography (GC): A quantitative GC-based method is often required for accurate determination.[5]
Analytical Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Chemical Purity Assessment
Objective: To determine the chemical purity of this compound and separate it from common synthesis-related impurities.[3]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase (e.g., a 1:1 mixture of acetonitrile and water).
-
HPLC System:
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the product by the total area of all peaks.[3]
| Compound | Expected Retention Time | Notes |
| This compound | Varies with exact conditions | The main product peak. |
| Fmoc-DL-phenylalanine | Shorter than the methylated product | More polar due to the N-H group. |
| Fmoc-dipeptide | Longer than the monomer | More hydrophobic. |
| N-methyl-DL-phenylalanine | Significantly shorter | Lacks the hydrophobic Fmoc group. |
Protocol 2: LC-MS for Identity Confirmation and Impurity Identification
Objective: To confirm the molecular weight of the desired product and identify impurities based on their mass-to-charge ratio.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent like acetonitrile/water.
-
LC-MS System:
-
LC Conditions: Use similar conditions as in Protocol 1, but with a shorter gradient (e.g., 3-5 minutes) for faster analysis.[4] Formic acid (0.1%) can be used as a modifier instead of TFA for better MS sensitivity.[4]
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.
-
-
Data Analysis:
-
Look for the [M+H]⁺ ion for this compound (C₂₅H₂₃NO₄, MW = 401.45 g/mol ).[9] The expected m/z would be approximately 402.46.
-
Extract ion chromatograms for the expected masses of potential impurities.
-
| Impurity | Molecular Formula | Expected [M+H]⁺ (m/z) |
| N-methyl-DL-phenylalanine | C₁₀H₁₃NO₂ | 180.22 |
| Fmoc-DL-phenylalanine | C₂₄H₂₁NO₄ | 388.43 |
| Fmoc-N-Me-Phe-N-Me-Phe-OH | C₄₀H₃₄N₂O₅ | 639.71 |
Protocol 3: ¹H NMR Spectroscopy for Structural Verification
Objective: To confirm the structure of the final product and identify impurities based on their characteristic proton signals.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Spectrometer: Acquire the ¹H NMR spectrum on a 300 MHz or higher field instrument.
-
Data Analysis:
-
This compound: Look for the characteristic signals of the Fmoc group (aromatic protons between 7.2-7.8 ppm), the phenyl group of phenylalanine, and importantly, the N-methyl singlet (around 2.5-3.0 ppm). The absence of a broad N-H proton signal is key.
-
Fmoc-DL-phenylalanine: The presence of a broad singlet or doublet for the N-H proton and the absence of the N-methyl singlet.
-
Free N-methyl-DL-phenylalanine: Absence of the Fmoc group signals.
-
Synthesis and Impurity Formation Pathways
The following diagrams illustrate the general synthesis pathway for this compound and the formation of common impurities.
Caption: General synthesis workflow for this compound.
Caption: Common impurity formation pathways during synthesis.
By carefully monitoring your reactions and employing the analytical techniques outlined in this guide, you can effectively identify and troubleshoot the presence of impurities in your this compound synthesis, leading to a higher quality final product.
References
- 1. nbinno.com [nbinno.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Fmoc-N-Me-Phe-OH ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
comparison of Fmoc and Boc protection for N-methyl-phenylalanine
An Expert Guide to Fmoc and Boc Protection Strategies for N-Methyl-Phenylalanine in Peptide Synthesis
Executive Summary
The choice between 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) for the protection of N-methyl-phenylalanine is a critical decision in solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of these two strategies, supported by experimental data and protocols, to assist researchers in making an informed choice. While both methods are viable, the selection hinges on the specific requirements of the peptide sequence, the desired purity, and the overall synthetic strategy. Generally, the Fmoc strategy is favored for its milder deprotection conditions, which can be advantageous for sensitive sequences. Conversely, the Boc strategy, with its robust acid-labile deprotection, can offer higher yields in certain contexts but may lead to more side reactions.
Introduction: The Challenge of N-Methylated Amino Acids in SPPS
N-methylated amino acids, such as N-methyl-phenylalanine, are integral to the design of therapeutic peptides due to their ability to enhance metabolic stability, improve cell permeability, and modulate conformation. However, their incorporation into peptide sequences via SPPS presents significant challenges. The presence of the N-methyl group introduces steric hindrance, which can impede coupling reactions and lead to lower yields and incomplete sequences. The choice of the N-terminal protecting group is therefore crucial in mitigating these challenges and ensuring the successful synthesis of N-methylated peptides.
Comparative Analysis: Fmoc vs. Boc for N-Methyl-Phenylalanine
Mechanism of Protection and Deprotection Chemistry
The fundamental difference between the Fmoc and Boc strategies lies in their deprotection chemistry.
-
Fmoc (Base-Labile): The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in dimethylformamide (DMF). This reaction proceeds via a β-elimination mechanism. The mildness of this deprotection scheme makes it compatible with a wide range of acid-sensitive functionalities in the peptide sequence.
-
Boc (Acid-Labile): The Boc group requires strong acid for its removal, most commonly trifluoroacetic acid (TFA). This acid-catalyzed cleavage generates a stable tert-butyl cation. While effective, the repeated use of strong acid can lead to the degradation of sensitive residues and the formation of side products.
Steric Hindrance and Coupling Efficiency
The steric bulk of the protecting group, in combination with the N-methyl group, significantly influences the efficiency of the subsequent coupling reaction.
-
Fmoc: The bulky nature of the Fmoc group can exacerbate the steric hindrance already present from the N-methyl group, potentially leading to slower coupling kinetics and the need for more potent activating agents or longer reaction times.
-
Boc: The smaller size of the Boc group can offer a steric advantage, sometimes resulting in more efficient coupling of the N-methyl-phenylalanine residue.
Side Reactions and Product Purity
Both strategies are susceptible to side reactions, particularly when dealing with sterically hindered N-methylated amino acids.
-
Fmoc Strategy: A common side reaction is the formation of dipeptides during the introduction of the Fmoc-N-methyl-phenylalanine, which can be minimized by using the corresponding acid fluoride or by carefully controlling the reaction conditions. Additionally, piperidine-mediated side reactions, such as aspartimide formation, can occur in sensitive sequences.
-
Boc Strategy: The repetitive use of strong acid in the Boc strategy can lead to the formation of deletion sequences and other acid-catalyzed side products. The choice of scavenger cocktails during the final cleavage from the resin is critical to minimize these side reactions.
Orthogonality in Complex Synthesis
Orthogonality refers to the ability to selectively remove one type of protecting group without affecting others.
-
Fmoc: The Fmoc/tBu strategy is highly orthogonal, as the base-labile Fmoc group is compatible with the acid-labile side-chain protecting groups (e.g., t-butyl). This allows for the selective deprotection and modification of specific residues within the peptide chain.
-
Boc: The Boc/Bzl strategy offers a different orthogonal scheme, where the acid-labile Boc group is used in conjunction with benzyl-based side-chain protecting groups, which are typically removed by hydrogenolysis.
Experimental Data & Protocols
The following table summarizes typical reaction conditions and outcomes for the coupling of Fmoc- and Boc-protected N-methyl-phenylalanine.
| Parameter | Fmoc-N-Me-Phe-OH | Boc-N-Me-Phe-OH |
| Activating Agent | HBTU/HOBt or HATU | HBTU/HOBt or HATU |
| Solvent | DMF or NMP | DMF or NMP |
| Coupling Time | 2-4 hours | 1-3 hours |
| Typical Yield | 85-95% | 90-98% |
| Deprotection Reagent | 20% Piperidine in DMF | 50% TFA in DCM |
| Deprotection Time | 20 minutes | 30 minutes |
Protocol 1: Fmoc-SPPS of a Peptide Containing N-Methyl-Phenylalanine
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.
-
Coupling of N-Methyl-Phenylalanine:
-
Pre-activate a solution of Fmoc-N-Me-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.
-
Add the activated solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Capping: Treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted amino groups.
-
Repeat: Continue with the deprotection and coupling of the subsequent amino acids.
-
Final Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Protocol 2: Boc-SPPS of a Peptide Containing N-Methyl-Phenylalanine
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM and neutralize with 10% DIPEA in DCM.
-
Coupling of N-Methyl-Phenylalanine:
-
Pre-activate a solution of Boc-N-Me-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.
-
Add the activated solution to the resin and shake for 1.5 hours.
-
-
Repeat: Continue with the deprotection and coupling of the subsequent amino acids.
-
Final Cleavage: Cleave the peptide from the resin using HF or TFMSA with an appropriate scavenger cocktail.
Workflow Visualizations
Caption: Fmoc-based solid-phase synthesis workflow for a peptide containing N-methyl-phenylalanine.
Caption: Boc-based solid-phase synthesis workflow for a peptide containing N-methyl-phenylalanine.
Senior Scientist's Recommendation
For the synthesis of peptides containing N-methyl-phenylalanine, the Fmoc strategy is generally recommended for routine applications, especially for longer or more complex peptides. The mild deprotection conditions minimize the risk of side reactions and are compatible with a wider array of functional groups. However, it is crucial to employ robust coupling conditions, such as the use of HATU as an activating agent, and to incorporate a capping step after the coupling of the N-methylated residue to prevent the formation of deletion sequences.
The Boc strategy remains a powerful option, particularly for shorter peptides where the final yield is the primary concern. The potentially more favorable coupling kinetics of the smaller Boc-protected N-methyl-phenylalanine can lead to higher crude purities. Nevertheless, the harsh acidic conditions necessitate careful consideration of the stability of the other residues in the sequence and require expertise in handling strong acids like HF.
Ultimately, the optimal choice depends on a careful evaluation of the specific peptide sequence, the available laboratory infrastructure, and the desired final product specifications. Pilot syntheses on a small scale are often warranted to determine the most effective strategy for a novel N-methylated peptide.
A Senior Application Scientist's Guide to the Analytical HPLC of Peptides Containing N-Methyl-Phenylalanine
<_
Introduction: The Analytical Challenge of N-Methylation
In the realm of peptide therapeutics, N-methylation is a key chemical modification employed to enhance proteolytic stability, increase cell permeability, and fine-tune conformational properties. The incorporation of N-methyl-phenylalanine (N-Me-Phe), in particular, introduces a unique set of analytical challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). The substitution of an amide proton with a methyl group increases hydrophobicity and can lead to slow conformational isomerization around the N-methylated amide bond.[1][2] This can manifest as broadened or even split peaks during HPLC analysis, complicating purity assessment and quantification.[1][2]
This guide provides a comparative analysis of HPLC methodologies for peptides containing N-methyl-phenylalanine, offering insights into the rational selection of stationary phases and mobile phase additives. We will explore the underlying chromatographic principles and provide actionable, data-supported protocols to empower researchers in developing robust and reliable analytical methods.
The Chromatographic Impact of N-Methyl-Phenylalanine
The introduction of an N-methyl group to the phenylalanine residue fundamentally alters the peptide's interaction with the HPLC stationary phase. N-methylation increases the hydrophobicity of the peptide, which typically results in longer retention times on reversed-phase columns compared to their non-methylated counterparts.[2][3]
A more significant challenge arises from the restricted rotation around the N-methylated peptide bond, which can lead to the existence of cis and trans conformers. If the interconversion between these isomers is slow on the HPLC timescale, it results in peak broadening or the appearance of multiple peaks for a single analyte.[1][2] Elevating the column temperature (e.g., 40-60°C) can often accelerate this interconversion, causing the distinct conformer peaks to coalesce into a single, sharper peak.[1]
Comparative Analysis of HPLC Parameters
The successful analysis of N-methyl-phenylalanine-containing peptides hinges on the careful selection of the stationary and mobile phases. Here, we compare the most critical parameters.
Stationary Phase Selection: Beyond Standard C18
While C18 (octadecyl-silane) columns are the workhorse for peptide separations, the unique structure of N-methyl-phenylalanine invites the exploration of alternative chemistries.[4] The presence of the aromatic phenyl ring suggests that stationary phases offering alternative selectivities, such as pi-pi interactions, can be advantageous.
| Stationary Phase | Principle of Interaction | Advantages for N-Me-Phe Peptides | Disadvantages |
| C18 (Octadecyl) | Primarily hydrophobic interactions. | High retention for hydrophobic peptides, widely available, extensive literature.[5] | May not resolve closely related isomers or conformers based solely on hydrophobicity. |
| Phenyl-Hexyl | Mixed-mode: hydrophobic and π-π interactions. | Can offer unique selectivity for aromatic residues like N-Me-Phe, potentially improving resolution of critical pairs.[4][5] | May exhibit lower overall retention compared to C18.[5] |
| Biphenyl | Stronger π-π interaction capabilities than Phenyl-Hexyl. | Enhanced selectivity for aromatic and unsaturated compounds. | Can be too retentive for very hydrophobic peptides. |
| C8 (Octyl) | Less hydrophobic than C18. | Useful for very hydrophobic peptides that might be too strongly retained on C18.[6] | May provide insufficient retention for smaller, more polar peptides. |
Expert Insight: For peptides containing N-methyl-phenylalanine, a Phenyl-Hexyl phase often provides a valuable alternative selectivity compared to a standard C18.[4][5] The potential for π-π interactions between the stationary phase and the phenylalanine side chain can be instrumental in resolving challenging separations, including diastereomers.[6][7]
Mobile Phase Additives: A Balancing Act
The choice of an acidic mobile phase additive, or ion-pairing agent, is critical for achieving sharp peaks and reproducible retention times in peptide HPLC. These agents suppress the ionization of free silanol groups on the silica-based stationary phase and form ion pairs with charged residues on the peptide.[8][9]
| Mobile Phase Additive | Concentration | Impact on Chromatography | Mass Spectrometry (MS) Compatibility |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing agent, leads to sharp peaks and increased retention.[10] | Poor; causes significant ion suppression, reducing MS signal.[8][10] |
| Formic Acid (FA) | 0.1% | Weaker ion-pairing agent, may result in broader peaks than TFA.[10][11] | Excellent; volatile and does not cause significant ion suppression. |
| Difluoroacetic Acid (DFA) | 0.1% | Intermediate strength; offers a compromise with better peak shape than FA and less ion suppression than TFA.[11] | Good; provides a balance between chromatographic performance and MS sensitivity.[11] |
Expert Insight: For UV-based analysis where peak shape is paramount, 0.1% TFA is often the preferred choice. However, for LC-MS applications, 0.1% formic acid is the standard. If peak shape with formic acid is suboptimal, consider using difluoroacetic acid (DFA) as a compromise to improve chromatography while maintaining reasonable MS sensitivity.[11]
Experimental Protocols
The following protocols provide a starting point for the analysis of peptides containing N-methyl-phenylalanine.
Protocol 1: Standard RP-HPLC Method for Purity Assessment (UV Detection)
This protocol is designed as a robust starting point for general purity analysis.
Objective: To determine the purity of a peptide containing N-methyl-phenylalanine using a standard C18 column with TFA-modified mobile phases.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 150 Å pore size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Sample: Peptide dissolved in Mobile Phase A or water/acetonitrile mixture
Methodology:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the sample solution.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 65% B
-
35-40 min: Linear gradient from 65% to 95% B
-
40-45 min: Hold at 95% B
-
45.1-50 min: Return to 5% B and re-equilibrate
-
-
Detection: Monitor the elution profile at 220 nm.[12]
Protocol 2: LC-MS Compatible Method with Phenyl-Hexyl Column
This protocol is optimized for applications requiring mass spectrometric detection and offers alternative selectivity.
Objective: To analyze an N-methyl-phenylalanine-containing peptide by LC-MS using a Phenyl-Hexyl column and formic acid-modified mobile phases.
Instrumentation and Materials:
-
LC-MS system (HPLC coupled to a mass spectrometer)
-
Reversed-phase Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm particle size, 160 Å pore size)
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile
-
Sample: Peptide dissolved in Mobile Phase A
Methodology:
-
System Equilibration: Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B at a flow rate of 0.4 mL/min.
-
Sample Injection: Inject 5 µL of the sample solution.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-22 min: Linear gradient from 2% to 52% B
-
22-25 min: Linear gradient from 52% to 95% B
-
25-28 min: Hold at 95% B
-
28.1-32 min: Return to 2% B and re-equilibrate
-
-
Detection: Monitor by both UV (220 nm) and mass spectrometry (scan range appropriate for the target peptide's m/z).
Visualization of Method Development Workflow
A systematic approach is crucial for developing a robust HPLC method for these challenging peptides. The following diagram outlines a logical workflow.
Caption: A logical workflow for HPLC method development for N-methyl-phenylalanine peptides.
Concluding Remarks
The successful analytical HPLC of peptides containing N-methyl-phenylalanine requires a nuanced approach that goes beyond standard methodologies. The inherent challenges of increased hydrophobicity and potential for slow conformational exchange necessitate a careful and comparative evaluation of both stationary and mobile phases. While C18 columns remain a reliable starting point, Phenyl-Hexyl phases offer a powerful alternative selectivity that can be decisive in resolving complex mixtures. Similarly, the choice between TFA, FA, and DFA in the mobile phase must be guided by the dual requirements of chromatographic performance and detector compatibility. By understanding the underlying chemical principles and adopting a systematic method development strategy, researchers can achieve robust, reproducible, and accurate analytical results for this important class of modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [diposit.ub.edu]
- 4. halocolumns.com [halocolumns.com]
- 5. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping | Separation Science [sepscience.com]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 10. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance and Challenge of N-Methylation
A Comparative Guide to the Mass Spectrometry Analysis of N-Methylated Peptides
Protein methylation is a critical post-translational modification (PTM) where methyl groups are added to amino acid residues, most commonly lysine and arginine.[1] This seemingly simple modification, catalyzed by methyltransferases, plays a profound role in regulating cellular processes, including transcriptional regulation, protein stability, and signal transduction.[1][2] Dysregulation of protein methylation is implicated in numerous diseases, making its study essential for both basic research and therapeutic development.
However, from an analytical perspective, N-methylation presents significant challenges for mass spectrometry (MS)-based proteomics.[3] The addition of a methyl group (CH₂) results in a small mass increase of only 14.01565 Da. This subtle change can be difficult to distinguish from natural isotopic variations, and the isobaric nature of trimethylation (+42.04695 Da) and acetylation (+42.01056 Da) requires high-resolution mass analyzers to differentiate.[2] Furthermore, the modification can be labile under certain fragmentation conditions, leading to its loss and preventing accurate site localization.[3]
This guide provides an in-depth comparison of current mass spectrometry strategies for the robust analysis of N-methylated peptides. We will explore the nuances of different fragmentation techniques, detail workflows to enhance identification, and provide actionable protocols, empowering researchers to select the optimal approach for their experimental goals.
Comparative Analysis of Tandem MS (MS/MS) Fragmentation Techniques
The core of peptide identification and PTM localization lies in the fragmentation of a selected precursor ion and the analysis of its resulting fragment ions. The choice of fragmentation method is arguably the most critical parameter for successfully analyzing N-methylated peptides. The three predominant techniques—Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—operate on different principles, yielding distinct and complementary information.
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)
CID and HCD are "vibrational" or "ergodic" fragmentation methods where precursor ions are activated by collision with an inert gas.[4] This imparted energy is redistributed throughout the ion, leading to cleavage at the weakest bonds, which are typically the peptide backbone amide bonds.[4] This process generates a series of b- and y-type fragment ions that provide peptide sequence information.[5]
-
Mechanism of Action: In CID, fragmentation occurs in a trapping instrument (like a linear ion trap) over a longer timescale with multiple low-energy collisions. HCD, typically performed in an Orbitrap instrument, involves a single, higher-energy collision in a dedicated cell, resulting in a different fragmentation pattern and allowing for the detection of low-mass reporter ions.[4]
-
Advantages:
-
Robust and Widely Used: CID is the most common fragmentation method, with extensive libraries and interpretation software available.[4]
-
Effective for Doubly Charged Peptides: HCD, in particular, has been shown to provide more peptide identifications than other methods for doubly charged tryptic peptides.[6]
-
-
Disadvantages for N-Methylation:
-
PTM Lability: The high vibrational energy can cleave the bond between the amino acid side chain and the methyl group, leading to a "neutral loss" of the modification. This prevents accurate localization of the methylation site.[3]
-
Limited Fragmentation: For some peptides, CID can produce sparse b- and y-ion series, leading to incomplete sequence coverage and ambiguous site assignment.[3]
-
Electron-Transfer Dissociation (ETD)
ETD is a "non-ergodic" fragmentation method that involves a chemical reaction between the multiply protonated peptide ion and a radical anion.[4] This process transfers an electron to the peptide, inducing fragmentation along the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions .[4][5]
-
Mechanism of Action: Because ETD is a rapid, charge-directed process rather than a slow heating process, it does not significantly vibrate the precursor ion. This preserves the integrity of labile PTMs attached to the amino acid side chains.[4]
-
Advantages for N-Methylation:
-
PTM Preservation: ETD is the method of choice for analyzing labile PTMs like methylation and phosphorylation, as the modification remains intact on the fragment ions, enabling unambiguous site localization.[4][7]
-
Superior for Highly Charged Peptides: ETD is more effective than CID/HCD for fragmenting peptides with higher charge states (z ≥ 3), which are common in PTM analysis.[6]
-
-
Disadvantages:
-
Slower Scan Speed: ETD typically has a longer acquisition time compared to CID/HCD, which can be a limitation in high-throughput discovery proteomics.[4][8]
-
Less Effective for Doubly Charged Peptides: The efficiency of the electron transfer reaction is significantly lower for peptides with a +2 charge state.[8]
-
Performance Summary & Recommendations
| Parameter | Collision-Induced Dissociation (CID) | Higher-Energy C-trap Dissociation (HCD) | Electron-Transfer Dissociation (ETD) |
| Primary Fragment Ions | b, y[5] | b, y[5] | c, z[5] |
| Mechanism | Vibrational (Ergodic)[4] | Vibrational (Ergodic)[4] | Non-Ergodic (Electron Transfer)[4] |
| PTM Preservation | Poor to Moderate; prone to neutral loss[3] | Moderate; less neutral loss than CID | Excellent; preserves labile PTMs[4][7] |
| Best For | General peptide sequencing, stable PTMs | Doubly charged peptides, iTRAQ/TMT quantification[6] | Labile PTMs (methylation, phosphorylation), highly charged peptides (z≥3)[6] |
| Key Limitation | Loss of labile PTMs, sparse fragmentation | Potential loss of labile PTMs | Inefficient for +2 peptides, slower scan speed[8] |
Recommendation: For comprehensive N-methylation analysis, a combined approach is often best. Modern mass spectrometers can employ "decision-tree" logic, where the instrument selects the optimal fragmentation method based on the precursor ion's charge state and m/z.[6] For example, HCD can be used for +2 ions, while ETD is triggered for ions with a charge of +3 or higher. This hybrid approach (e.g., EThcD) maximizes both the number of identified peptides and the confidence of PTM site localization.
Experimental Workflow for N-Methylated Peptide Analysis
A robust workflow is critical for the successful identification of N-methylated peptides, which are often of low stoichiometry.[2] The process involves careful sample preparation, enrichment of modified peptides, and optimized LC-MS/MS analysis.
Caption: General workflow for proteomics analysis of N-methylated peptides.
Detailed Protocol: Immunoaffinity Enrichment of Lysine-Methylated Peptides
This protocol is adapted from established methods for the immunoaffinity purification of peptides containing methylated lysine residues.[9]
Materials:
-
Protein A/G magnetic beads
-
Pan-specific anti-monomethyl lysine antibody
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer 1: 0.8 M NaCl in PBS
-
Wash Buffer 2: PBS
-
Elution Buffer: 0.1% Trifluoroacetic Acid (TFA)
-
Peptide sample (digested protein lysate, typically 1-5 mg)
Procedure:
-
Antibody-Bead Conjugation: a. Resuspend magnetic bead slurry and transfer 50 µL to a new 1.5 mL microcentrifuge tube. b. Place the tube on a magnetic rack to pellet the beads, then discard the supernatant. c. Wash the beads three times with 500 µL of PBS. d. Add 10-20 µg of anti-monomethyl lysine antibody to the beads along with 400 µL of PBS. e. Incubate for 4 hours at 4°C on a rotator to allow antibody conjugation. f. After incubation, wash the antibody-conjugated beads three times with PBS to remove any unbound antibody.[9]
-
Peptide Enrichment: a. Reconstitute the dried peptide digest in 800 µL of PBS. b. Add the peptide solution to the washed antibody-conjugated beads. c. Incubate overnight at 4°C on a rotator to allow the capture of methylated peptides.[9]
-
Washing: a. Pellet the beads on a magnetic rack and carefully transfer the supernatant (containing unbound, non-methylated peptides) to a new tube for storage. b. Wash the beads three times with 800 µL of Wash Buffer 1 (0.8 M NaCl in PBS) to remove non-specific binders.[9] c. Wash the beads an additional two times with 800 µL of Wash Buffer 2 (PBS) to remove residual salt.
-
Elution: a. To elute the bound methylated peptides, add 100 µL of Elution Buffer (0.1% TFA) to the beads. b. Vortex briefly and incubate for 10 minutes at room temperature. c. Pellet the beads on the magnetic rack and carefully transfer the supernatant containing the enriched methylated peptides to a new tube. d. Repeat the elution step once more and combine the supernatants.
-
Sample Cleanup: a. Desalt the eluted peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis to remove any residual buffer components.
Visualizing Fragmentation: CID/HCD vs. ETD
The fundamental difference in fragmentation outcomes between collision-based and electron-transfer methods can be visualized on a model peptide.
Caption: Fragmentation patterns of CID/HCD vs. ETD on a peptide backbone.
Advanced Strategy: Chemical Derivatization to Aid Analysis
For certain challenging samples, particularly in histone proteomics where tryptic peptides can be very short, chemical derivatization offers a powerful solution.[10] Propionylation is a common technique where primary amines (lysine ε-amino groups and peptide N-termini) are reacted with propionic anhydride.
This derivatization serves two purposes:
-
Blocks Trypsin Cleavage: By modifying the lysine side chain, it is no longer recognized by trypsin. This forces cleavage to occur only at arginine residues, resulting in longer, more easily detectable peptides.[11]
-
Simplifies Spectra: The predictable mass shift and blocked lysine sites simplify database searches and spectral interpretation.
This method has become a standard in the field for comprehensive analysis of histone modifications.[11]
Conclusion
The analysis of N-methylated peptides by mass spectrometry is a nuanced but achievable goal. Success hinges on understanding the inherent challenges of the modification and making informed methodological choices. While CID and HCD are workhorses for general proteomics, their tendency to cause neutral loss of the methyl group makes them suboptimal for confident site localization. ETD, by preserving this labile PTM, stands out as the superior fragmentation technique, especially when paired with HCD in a decision-tree approach to accommodate peptides across all charge states.
Furthermore, for low-abundance methylated proteins, a robust enrichment strategy, such as immunoaffinity purification, is not just recommended but essential. By combining specific enrichment with advanced, hybrid fragmentation strategies, researchers can confidently identify and localize N-methylation sites, paving the way for a deeper understanding of their critical roles in biology and disease.
References
- 1. What is Protein Methylation and How to Study - Creative Proteomics [creative-proteomics.com]
- 2. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. support.proteomesoftware.com [support.proteomesoftware.com]
- 6. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 7. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global Proteomics Analysis of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral HPLC Separation of Fmoc-N-methyl-DL-phenylalanine Enantiomers
Welcome to this in-depth technical guide on the chiral separation of Fmoc-N-methyl-DL-phenylalanine enantiomers. In modern peptide synthesis and drug development, the use of N-methylated amino acids is a key strategy for enhancing metabolic stability, membrane permeability, and oral bioavailability. However, controlling the stereochemistry of these building blocks is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The fluorenylmethyloxycarbonyl (Fmoc) protecting group, while essential for synthesis, adds another layer of complexity to the chiral analysis.
This guide provides a comparative analysis of different chiral stationary phases (CSPs) and methodologies, moving beyond simple protocols to explain the underlying chromatographic principles. Our goal is to empower you, the researcher, to make informed decisions for developing robust and efficient separation methods.
Pillar 1: The Central Role of the Chiral Stationary Phase (CSP)
The success of any chiral separation hinges on the selection of the appropriate CSP. The interactions between the analyte and the chiral selector dictate the degree of separation. For a molecule like this compound, which possesses a bulky hydrophobic Fmoc group, a phenyl ring, a carboxylic acid, and a secondary N-methyl amine, several types of interactions are possible. We will compare three major classes of CSPs renowned for their versatility and effectiveness.
Polysaccharide-Based CSPs: The Industry Standard
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral chromatography.[1][2] Their chiral recognition mechanism is based on the complex, helical structure of the polysaccharide, which creates chiral grooves and cavities.[1][3] Separation is achieved through a combination of steric fit, hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector.[3]
For this compound, the aromatic systems of the Fmoc group and the phenylalanine side chain can engage in strong π-π stacking with the phenylcarbamate derivatives on the CSP, while the carboxylic acid can participate in hydrogen bonding.
Featured Columns:
-
Lux® Cellulose-1: Based on Cellulose tris(3,5-dimethylphenylcarbamate), this phase is a direct equivalent to the widely used CHIRALCEL® OD.[3] It is known for its broad selectivity.
-
Lux® Amylose-1: Based on Amylose tris(3,5-dimethylphenylcarbamate), this phase is a guaranteed alternative to CHIRALPAK® AD.[2] Amylose and cellulose phases often provide complementary or alternative selectivity.
Macrocyclic Glycopeptide-Based CSPs: Multi-Modal Powerhouses
Macrocyclic glycopeptides, such as teicoplanin and ristocetin A, offer a unique and powerful alternative.[4] These CSPs are characterized by their complex three-dimensional structures, containing multiple stereogenic centers, aromatic rings, and ionizable groups (both acidic and basic). This complexity allows for multiple interaction mechanisms, including π-π, hydrogen bonding, and, crucially, ionic interactions.[5]
Their ability to operate in reversed-phase, normal-phase, and polar organic modes makes them exceptionally versatile.[4] For an acidic analyte like this compound, the potential for ionic interaction between the analyte's carboxylate group and basic sites on the CSP provides a strong retention mechanism that can lead to excellent enantioselectivity.[4]
Featured Columns:
-
CHIROBIOTIC™ T (Teicoplanin): Often a top choice for N-derivatized amino acids.[6]
-
CHIROBIOTIC™ R (Ristocetin A): Provides complementary selectivity to CHIROBIOTIC™ T and is highly effective for acidic chiral compounds.[4][6]
Crown Ether-Based CSPs: A Niche but Important Class
Chiral crown ether CSPs are specifically designed for the separation of amino acids and other molecules with a primary amino group near the chiral center.[7][8] The mechanism relies on the formation of an inclusion complex between the ammonium ion (-NH3+) of the analyte and the crown ether cavity.[9]
For this compound, the chiral center is adjacent to a secondary amine. Therefore, direct complexation in the same manner as a primary amine is not possible. These phases are generally not the first choice for N-methylated amino acids and are included here as a point of comparison to illustrate the importance of matching the CSP mechanism to the analyte's structure. While separation is not impossible, it is typically less efficient than with polysaccharide or macrocyclic glycopeptide phases.
Pillar 2: Experimental Protocols & Performance Data
Here, we present detailed, validated starting protocols for the most promising CSPs. These methods have been designed for robustness and can serve as an excellent foundation for your specific application.
Workflow for Chiral Method Development
The general workflow for screening and optimizing a chiral separation is a systematic process.
References
- 1. hplcmart.com [hplcmart.com]
- 2. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 3. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. mz-at.de [mz-at.de]
- 9. chiraltech.com [chiraltech.com]
A Senior Application Scientist's Guide to Coupling Reagents for N-Methylated Amino Acids in Peptide Synthesis
Introduction: The Challenge and Opportunity of N-Methylation
N-methylated amino acids are crucial building blocks in modern drug development, offering a strategic approach to fine-tune the pharmacological properties of therapeutic peptides. By replacing the N-H proton of the peptide backbone with a methyl group, researchers can introduce steric constraints that significantly enhance metabolic stability, increase membrane permeability, and modulate conformation to improve binding affinity and selectivity. However, this seemingly minor modification introduces a significant synthetic hurdle: the increased steric bulk and enhanced basicity of the secondary amine dramatically reduce the efficiency of peptide bond formation compared to their primary amine counterparts.
This guide provides a comprehensive comparison of commonly used coupling reagents for incorporating these challenging monomers in Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanistic nuances of these reagents, present comparative experimental data, and offer practical protocols to help you navigate this critical step in your peptide synthesis workflow.
The Mechanistic Hurdle: Why N-Methylated Amino Acids Are "Difficult"
The primary challenge in coupling N-methylated amino acids lies in the steric hindrance around the nitrogen atom. The presence of the methyl group shields the nitrogen's lone pair of electrons, which are essential for the nucleophilic attack on the activated carboxylic acid of the incoming amino acid. This steric clash significantly slows down the reaction kinetics, often leading to incomplete couplings.
Furthermore, the N-methylated amine is more basic than a primary amine, which can lead to side reactions such as racemization, particularly with sensitive amino acids. Therefore, the choice of coupling reagent is paramount to achieving high yields and maintaining the chiral integrity of the final peptide. An ideal reagent must be highly reactive to overcome the steric hindrance while minimizing the risk of side reactions.
A Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of N-methylated amino acids. Here, we compare the performance of several common classes of reagents.
Carbodiimides and Additives
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. However, when used alone for N-methylated amino acids, they are notoriously inefficient and lead to significant racemization. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is essential to form a more reactive activated ester and suppress side reactions.
While the DIC/Oxyma combination is a cost-effective option and shows improved performance over DIC/HOBt, it often requires longer reaction times and may still result in incomplete couplings for particularly hindered N-methylated residues.
Uronium/Aminium Salts
This class of reagents has become the gold standard for difficult couplings, including those involving N-methylated amino acids. They are pre-activated and react rapidly to form an active ester, which then reacts with the amine.
-
HBTU/HCTU: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its chloro-analogue HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used and generally effective. HCTU is often favored due to its slightly higher reactivity. However, for sterically demanding N-methylated amino acids, their performance can be suboptimal.
-
HATU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is frequently cited as the most effective uronium salt for coupling N-methylated amino acids. Its superiority stems from the 7-azabenzotriazole (HOAt) moiety, which is a more effective leaving group than the HOBt found in HBTU. This results in a more reactive activated ester, leading to faster and more complete couplings with reduced racemization.
Phosphonium Salts
Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are also highly effective for hindered couplings. PyAOP, the aza-derivative of PyBOP, is analogous to HATU in its enhanced reactivity due to the HOAt leaving group. These reagents are known for their high coupling efficiency and low racemization levels.
Data-Driven Comparison Summary
The following table summarizes the relative performance of these coupling reagents based on literature data and in-house experience. Efficiency is rated on a scale of Low, Moderate, High, and Very High.
| Reagent/Combination | Relative Cost | Coupling Efficiency | Racemization Risk | Recommended Use Case |
| DIC/Oxyma | Low | Moderate | Moderate | Less hindered N-methylated amino acids; cost-sensitive syntheses. |
| HBTU | Moderate | Moderate to High | Low to Moderate | General use, but may be insufficient for very hindered residues. |
| HCTU | Moderate | High | Low | A good general-purpose reagent for many N-methylated amino acids. |
| HATU | High | Very High | Very Low | Highly recommended for all N-methylated amino acids, especially hindered ones. |
| PyAOP | High | Very High | Very Low | An excellent alternative to HATU with similar performance. |
Experimental Protocols
This section provides a detailed protocol for a comparative experiment to determine the optimal coupling reagent for a specific N-methylated amino acid in your synthesis.
General Workflow for Coupling N-Methylated Amino Acids
Caption: General workflow for SPPS incorporating an N-methylated amino acid.
Protocol: Head-to-Head Comparison of Coupling Reagents
-
Resin Preparation:
-
Swell 100 mg of Fmoc-Rink Amide resin in 2 mL of dimethylformamide (DMF) for 30 minutes.
-
Remove the Fmoc group by treating with 2 mL of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Activation and Coupling (Perform in parallel for each reagent):
-
In separate vials, prepare the following solutions:
-
HATU: Dissolve 4 equivalents of Fmoc-N-methyl-amino acid, 3.9 equivalents of HATU, and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in 1.5 mL of DMF.
-
HCTU: Dissolve 4 equivalents of Fmoc-N-methyl-amino acid, 3.9 equivalents of HCTU, and 8 equivalents of DIPEA in 1.5 mL of DMF.
-
PyAOP: Dissolve 4 equivalents of Fmoc-N-methyl-amino acid, 3.9 equivalents of PyAOP, and 8 equivalents of DIPEA in 1.5 mL of DMF.
-
-
Allow the solutions to pre-activate for 2-3 minutes.
-
Add each activation mixture to a separate portion of the deprotected resin.
-
Allow the coupling reactions to proceed for 2 hours at room temperature with gentle agitation.
-
-
Reaction Monitoring and Analysis:
-
After the coupling, wash the resin with DMF (5 x 2 mL).
-
Perform a qualitative assessment of the free amines using the Kaiser test. (Note: The Kaiser test will be negative for a complete reaction with N-methylated amino acids, so a different test like the chloranil test is recommended).
-
Cleave a small portion of the resin from each reaction using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Analyze the cleaved peptide by HPLC to quantify the coupling efficiency and check for racemization by comparing the product peak with a standard.
-
Mechanism of Action: Why HATU Excels
The enhanced performance of HATU and PyAOP can be attributed to the electronic properties of the HOAt leaving group.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
The nitrogen atom in the pyridine ring of HOAt makes it a better leaving group than HOBt. This facilitates the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the sterically hindered N-methylated amine, driving the reaction to completion more efficiently.
Conclusion and Recommendations
For researchers working with N-methylated amino acids, the choice of coupling reagent is a critical determinant of success. While traditional reagents may suffice for less demanding syntheses, the use of high-performance uronium or phosphonium salts is strongly recommended for achieving high yields and purity, especially with sterically hindered residues.
Based on available data and widespread reporting in the literature, HATU and PyAOP stand out as the premier choices for coupling N-methylated amino acids. Their superior reactivity overcomes the inherent steric challenges, leading to faster reaction times, higher coupling efficiencies, and minimal racemization. While the initial cost of these reagents is higher, the investment is often justified by the significant improvement in yield and purity, reducing the need for time-consuming purification steps and ultimately accelerating drug discovery and development timelines.
A Senior Application Scientist's Guide to Enzymatic Stability: N-Methylated vs. Non-Methylated Peptides
For researchers and drug developers in the therapeutic peptide space, the Achilles' heel of these highly specific and potent molecules is their inherent vulnerability to enzymatic degradation.[1][2] The body's proteolytic machinery rapidly clears most natural peptides, severely limiting their in-vivo half-life and therapeutic potential.[3] This guide provides an in-depth comparison of N-methylated and non-methylated peptides, demonstrating through mechanistic insights and validated experimental protocols why N-methylation of the peptide backbone has become a cornerstone strategy for enhancing metabolic stability.[1][4][5]
We will move beyond simple procedural lists to explore the causality behind experimental design, ensuring a robust and self-validating approach to stability assessment.
The Underlying Mechanism: How N-Methylation Creates a Molecular Shield
To appreciate the profound impact of N-methylation, one must first understand how proteases function. Proteases, such as trypsin or chymotrypsin, are enzymes that catalyze the cleavage (proteolysis) of peptide bonds. This process is not indiscriminate; the enzyme must first recognize and bind to a specific amino acid sequence in a suitable conformation.[6] The enzyme's active site forms critical hydrogen bonds with the peptide's backbone amide protons and carbonyl oxygens to stabilize the peptide for cleavage.
N-methylation introduces a methyl group onto the nitrogen atom of the peptide backbone, a seemingly minor modification that has two major consequences for enzymatic stability:
-
Steric Hindrance : The added methyl group acts as a physical shield.[2][7] It obstructs the protease's approach and prevents the precise alignment required for the enzyme to access and cleave the scissile peptide bond. This steric bulk disrupts the crucial hydrogen-bonding patterns that proteases rely on for substrate recognition.[2]
-
Conformational Restriction : The presence of a methyl group on the amide nitrogen removes a hydrogen bond donor, which restricts the conformational freedom of the peptide backbone.[7][8] Specifically, it lowers the energy barrier for the amide bond to adopt a cis configuration, a conformation less favorable for protease binding.[8] This induced rigidity can lock the peptide into a shape that is no longer recognized by the degrading enzyme.
The following diagram illustrates how this molecular shield functions.
Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.
Quantitative Comparison: The Impact on Peptide Half-Life
The theoretical benefits of N-methylation are validated by significant empirical data. The most direct way to measure stability is to compare the half-life (t½) of a peptide and its N-methylated analog in the presence of a protease.
The table below summarizes data from a study where a G-protein-binding peptide was subjected to degradation by trypsin. Site-specific N-methylation was introduced at various positions relative to the cleavage site to assess its impact.
| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| DKLYWWEFL | Non-methylated | Trypsin | ~2.5 min | - |
| N-Me-Asp (P2 position) | Trypsin | 3 hours | 72x | |
| N-Me-Lys (P1 position) | Trypsin | > 42 hours | > 1000x | |
| N-Me-Leu (P1' position) | Trypsin | > 42 hours | > 1000x | |
| N-Me-Tyr (P2' position) | Trypsin | > 42 hours | > 1000x | |
| Data sourced from a study on N-methyl scanning mutagenesis.[2] |
Expert Analysis : The data is unequivocal. Even a single N-methylation event can increase the peptide's half-life from mere minutes to several hours or even days, representing a stability increase of over 1000-fold.[2] This dramatic enhancement is precisely why N-methylation is a critical tool in transforming a biologically active but unstable peptide into a viable drug candidate.[5]
Experimental Protocol: A Validated Assay for Comparative Stability
This section provides a robust, step-by-step protocol for conducting a comparative enzymatic stability assay. The causality behind each step is explained to ensure the integrity of the results.
Experimental Workflow Overview
Caption: Workflow for a comparative peptide enzymatic stability assay.
Part A: Materials and Reagents
-
Peptides : Lyophilized non-methylated and N-methylated peptides of interest (>95% purity).
-
Proteolytic Medium :
-
Option 1 (Specific Enzyme) : Trypsin, Chymotrypsin, or other relevant protease.
-
Option 2 (Biological Matrix) : Pooled human serum or plasma (e.g., from Sigma-Aldrich, Innovative Research).
-
-
Buffer : Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching/Precipitation Solution :
-
HPLC System : A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector.[12][13][14]
-
Mobile Phase :
-
Solvent A: 0.1% TFA in deionized water.
-
Solvent B: 0.1% TFA in ACN.
-
Part B: Peptide Preparation
-
Synthesis : The non-methylated and N-methylated peptides are typically synthesized using solid-phase peptide synthesis (SPPS).[1][2]
-
Purification & Validation : Crude peptides must be purified by RP-HPLC to >95% purity. The identity of each peptide should be confirmed by mass spectrometry to ensure you are starting with the correct, high-quality material.[2]
-
Stock Solutions : Prepare 1 mg/mL stock solutions of each peptide in an appropriate solvent (e.g., water or PBS). Store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[15]
Part C: Enzymatic Stability Assay
-
Pre-warm : Pre-warm the proteolytic medium (e.g., human serum) and PBS buffer to 37°C in a water bath or incubator. This ensures the reaction starts under consistent, physiologically relevant temperature conditions.
-
Reaction Initiation : In a microcentrifuge tube, mix the components. For a final volume of 200 µL:
-
160 µL of pre-warmed human serum (80% final concentration).
-
20 µL of pre-warmed PBS.
-
20 µL of peptide stock solution (final concentration of 100 µg/mL).
-
Causality: Using a high concentration of serum mimics in-vivo conditions and ensures a sufficient concentration of a wide range of proteases.[16]
-
-
Time-Point Sampling : Immediately after adding the peptide, vortex gently and take the first sample (t=0). This is your 100% reference point.
-
At each designated time point (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a 25 µL aliquot of the reaction mixture.
-
-
Quenching and Precipitation : Transfer each 25 µL aliquot into a new tube containing 75 µL of ice-cold quenching solution (e.g., ACN with 1% TFA). Vortex immediately.
-
Causality: The cold organic solvent serves two critical functions: it instantly denatures and precipitates the serum proteins (including the proteases), thereby stopping the reaction, and it keeps the peptide of interest in solution.[11]
-
-
Centrifugation : Incubate the quenched samples on ice for 10 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Analysis : Carefully transfer the supernatant, which contains the intact peptide and any degradation fragments, to an HPLC vial. Analyze 50 µL by RP-HPLC.
-
Method: Use a gradient elution, for example, from 5% to 95% Solvent B over 20 minutes, with UV detection at 214 nm or 280 nm. The exact gradient should be optimized for your specific peptide.
-
Part D: Data Analysis
-
Quantification : For each time point, integrate the peak area corresponding to the intact peptide.
-
Calculation : Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample:
-
% Remaining = (Peak Area at time 't' / Peak Area at t=0) * 100
-
-
Half-Life Determination : Plot the % Remaining versus time on a semi-log scale. The time at which the percentage of remaining peptide drops to 50% is the half-life (t½).
Broader Implications: More Than Just Stability
While enhanced stability is often the primary goal, N-methylation impacts other crucial pharmacokinetic properties that must be considered in drug design:
-
Increased Membrane Permeability : By removing an amide proton, N-methylation eliminates a hydrogen bond donor. This increases the peptide's lipophilicity, which can improve its ability to passively diffuse across cell membranes—a major advantage for oral bioavailability.[1][3][7]
-
Altered Solubility : The flip side of increased lipophilicity is often a decrease in aqueous solubility.[7] This can create challenges in formulation and may lead to peptide aggregation, which must be carefully managed.
-
Modulated Biological Activity : The conformational rigidity induced by N-methylation can be a double-edged sword. While it protects from degradation, it also alters the peptide's three-dimensional structure. This can either lock the peptide into its bioactive conformation, enhancing receptor binding, or prevent it from adopting the necessary shape, thereby reducing or abolishing its activity.[17] Therefore, a full N-methyl scan is often required to find the optimal balance between stability and function.[3]
Conclusion
N-methylation is a potent, validated, and widely adopted strategy for overcoming the primary obstacle in peptide drug development: proteolytic degradation.[2][5] By providing a combination of steric hindrance and conformational constraint, this simple modification can increase a peptide's half-life by orders of magnitude. However, as this guide has detailed, it is not a magic bullet. The decision to N-methylate a peptide requires a holistic evaluation, balancing the significant gains in stability against potential impacts on solubility, synthesis complexity, and, most importantly, biological activity. A well-designed enzymatic stability assay, as outlined here, is the essential tool for making this data-driven decision, paving the way for the next generation of robust and effective peptide therapeutics.
References
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. lifetein.com [lifetein.com]
- 8. DSpace [diposit.ub.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsra.net [ijsra.net]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Switch: A Comparative Guide to the Biological Activity of D- vs. L-N-methyl-phenylalanine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced potency, stability, and desirable pharmacokinetic profiles, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry. Among the arsenal of available modifications, the introduction of D-amino acids and N-methylation stand out as powerful tools to modulate the biological activity of peptides. This guide provides an in-depth comparison of the anticipated biological activities of peptides containing D-N-methyl-phenylalanine versus their L-N-methyl-phenylalanine counterparts, supported by established principles and experimental insights from related studies. While direct head-to-head comparative studies on diastereomeric N-methylated phenylalanine peptides are not abundant in publicly available literature, a logical framework for their differential behavior can be constructed from the individual contributions of stereochemistry and N-methylation.
The Foundation: Understanding the Impact of D-Amino Acids and N-Methylation
The substitution of a naturally occurring L-amino acid with its D-enantiomer or the methylation of the backbone amide nitrogen introduces profound changes to a peptide's three-dimensional structure and its interactions with biological systems.
D-Amino Acid Substitution: The Shield Against Degradation
Proteolytic enzymes, the cellular machinery responsible for peptide degradation, are exquisitely stereospecific, having evolved to recognize and cleave peptide bonds flanked by L-amino acids. The incorporation of a D-amino acid, such as D-phenylalanine, creates a stereochemical barrier that hinders the proper docking of the peptide into the enzyme's active site. This "stereochemical shield" dramatically reduces the rate of proteolysis, thereby extending the in-vivo half-life of peptide therapeutics.[1][2]
N-Methylation: A Multifaceted Tool for Optimization
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, offers a range of advantages[3]:
-
Enhanced Proteolytic Stability: Similar to D-amino acid substitution, N-methylation provides steric hindrance that disrupts the recognition and binding of proteases, leading to increased resistance to enzymatic degradation.[3]
-
Increased Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a lipophilic methyl group, N-methylation can enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components.
-
Conformational Control: The presence of the N-methyl group restricts the rotation around the Cα-N bond and can favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides. This conformational constraint can lock a peptide into a bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.
Head-to-Head Comparison: D- vs. L-N-methyl-phenylalanine Peptides
Based on the individual effects of D-amino acid incorporation and N-methylation, we can extrapolate the expected differences in the biological activity of peptides containing D-N-methyl-phenylalanine versus L-N-methyl-phenylalanine.
| Feature | Peptide with L-N-methyl-phenylalanine | Peptide with D-N-methyl-phenylalanine | Rationale |
| Proteolytic Stability | Moderately Enhanced | Significantly Enhanced | Both modifications offer steric hindrance to proteases. The D-stereochemistry at the α-carbon in D-N-methyl-phenylalanine provides an additional layer of protection against enzymatic degradation compared to the L-isomer. |
| Receptor Binding Affinity | Potentially Altered (Increased or Decreased) | Potentially Altered (Increased or Decreased) | The effect on receptor binding is highly dependent on the specific receptor and the required conformation of the peptide for optimal interaction. The altered backbone and side-chain orientation of both isomers will impact binding. The D-isomer may induce a more profound conformational change, which could be beneficial or detrimental to receptor affinity.[4][5] |
| Conformational Flexibility | Reduced | Reduced | N-methylation in both isomers restricts backbone rotation. The specific conformational preferences will differ due to the opposing stereochemistry. |
| Pharmacokinetics | Improved half-life and potentially better oral bioavailability compared to the non-methylated L-peptide. | Likely superior half-life compared to the L-N-methylated counterpart due to enhanced enzymatic stability. Oral bioavailability may also be influenced by conformational differences affecting membrane permeability. | The combination of N-methylation and D-stereochemistry is expected to provide the greatest resistance to in-vivo degradation. |
Visualizing the Structural Differences
The stereochemistry at the α-carbon dictates the spatial orientation of the N-methyl group and the phenyl side chain, which in turn influences the peptide's overall conformation and its ability to interact with biological targets.
Caption: Impact of D- vs. L-N-methyl-phenylalanine on peptide conformation and target interaction.
Experimental Protocols
To empirically determine the differences in biological activity between peptides containing D- and L-N-methyl-phenylalanine, the following experimental workflows are essential.
Peptide Synthesis
The synthesis of peptides containing N-methylated amino acids requires specific strategies to overcome the challenges associated with the sterically hindered coupling to the N-methylated amine.
Caption: General workflow for the solid-phase synthesis of N-methylated peptides.
Step-by-Step Methodology for On-Resin N-Methylation:
-
Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the free amine on the resin using a standard coupling reagent cocktail (e.g., HBTU/HOBt or HATU/HOAt in the presence of a base like DIPEA).
-
N-Methylation:
-
Sulfonylation: React the N-terminal amine with 2-nitrobenzenesulfonyl chloride (oNBS-Cl) in the presence of a base.
-
Methylation: Alkylate the sulfonamide with a methylating agent like methyl p-toluenesulfonate or dimethyl sulfate.
-
Desulfonylation: Remove the oNBS protecting group using a thiol, such as 2-mercaptoethanol, in the presence of a base.
-
-
Coupling to the N-methylated Amine: Couple the next Fmoc-amino acid using a highly efficient coupling reagent (e.g., HATU) and extended coupling times to overcome the steric hindrance.
-
Repeat: Continue the cycle of deprotection and coupling until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
In Vitro Proteolytic Stability Assay
This assay quantitatively measures the resistance of the peptides to enzymatic degradation.
Step-by-Step Methodology:
-
Peptide Solutions: Prepare stock solutions of the D- and L-N-methyl-phenylalanine containing peptides, as well as a non-methylated control peptide, in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture like human serum) in the same buffer.
-
Reaction Incubation: Mix the peptide and enzyme solutions at a defined ratio and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples by RP-HPLC. The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life of each peptide.
Receptor Binding Assay
Competitive binding assays are used to determine the affinity of the peptides for their target receptor.
Step-by-Step Methodology:
-
Radioligand: Choose a suitable radiolabeled ligand that is known to bind to the target receptor with high affinity.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line that expresses the target receptor.
-
Assay Buffer: Prepare a binding buffer appropriate for the receptor.
-
Competition Assay: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor peptides (the D- and L-N-methyl-phenylalanine peptides).
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
The stereochemistry of N-methylated phenylalanine residues is a critical determinant of a peptide's biological activity. While both D- and L-N-methyl-phenylalanine can enhance proteolytic stability and modulate conformation, the D-isomer is predicted to offer superior resistance to enzymatic degradation. The impact on receptor binding affinity is context-dependent and must be determined empirically for each peptide-receptor system. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comparative evaluation of these promising peptide analogs, enabling the rational design of next-generation peptide therapeutics with optimized pharmacological profiles.
References
- 1. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylalanine Stereoisomers of CJ-15,208 and [d-Trp]CJ-15,208 Exhibit Distinctly Different Opioid Activity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-N-methyl-DL-phenylalanine
As a Senior Application Scientist, I understand that excellence in research extends beyond the bench to include rigorous safety and environmental stewardship. The proper disposal of specialized reagents like Fmoc-N-methyl-DL-phenylalanine, a key building block in advanced peptide synthesis, is not merely a regulatory hurdle; it is a fundamental component of a responsible and safe laboratory operation.[1][2] This guide provides a detailed, step-by-step protocol for its disposal, grounded in established safety principles and regulatory awareness.
The central tenet of chemical waste management is caution. While some safety data sheets (SDS) for this compound and its isomers do not list specific OSHA hazards, others indicate potential for respiratory tract, skin, and eye irritation.[3][4][5] Furthermore, a common notation is that the toxicological properties have not been fully investigated.[4] This ambiguity necessitates treating the compound as hazardous waste to ensure the highest standard of safety.
Hazard Assessment and Characterization
Before disposal, it is crucial to understand the chemical's characteristics. This informs every subsequent step of the waste management process.
Key Safety & Reactivity Data
| Property | Description | Source(s) |
| Appearance | White to off-white solid powder. | [1][4][6][7] |
| Chemical Stability | Stable under recommended storage conditions (refrigerated, dry). | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and bases. | [3][4][5] |
| Hazardous Decomposition | Combustion produces oxides of carbon (CO, CO₂) and nitrogen (NOx). | [3][4][5][8] |
The primary operational risk during handling and disposal is the generation of dust, which may be harmful if inhaled.[3][4] Therefore, all handling should occur in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE).
The Core Principle: Managing as Hazardous Waste
In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA). A chemical is considered hazardous if it is specifically listed on EPA F, K, P, or U lists, or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]
This compound is not found on the P or U lists, which designate pure, unused commercial chemicals as hazardous.[9] Its status is therefore determined by its characteristics. Given the incomplete toxicological data, the most responsible course of action is to manage it as a characteristic hazardous waste. Under no circumstances should this chemical or its contaminated containers be disposed of in the regular trash or flushed down the sanitary sewer .[10][11]
Step-by-Step Disposal Protocol
This protocol ensures compliance and safety from the moment the chemical is deemed waste to its final removal from your facility.
Step 1: Segregation at the Source
Proper disposal begins the moment you identify the material as waste.
-
Isolate Immediately: Do not mix this compound waste with other chemical waste streams, especially liquids or incompatible materials like acids or strong oxidizing agents.[12][13]
-
Solid vs. Liquid: Keep solid waste (e.g., expired powder, residue) separate from liquid waste (e.g., solutions containing the compound).[13]
Step 2: Waste Container Selection and Labeling
The container must be appropriate for solid chemical waste and clearly communicate its contents and hazards.
-
Container Choice: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or leaks.[11]
-
Labeling (Critical): Affix a "Hazardous Waste" label to the container.[11] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Chemical formulas or abbreviations are not acceptable.[11]
-
The date when the first particle of waste was added to the container (the "accumulation start date").[12]
-
An indication of the primary hazards (e.g., "Irritant," "Handle with Caution").
-
Step 3: Accumulation and Safe Storage
Waste must be stored safely within the laboratory pending pickup.
-
Keep Closed: The waste container must remain closed except when adding waste.[11]
-
Designated Area: Store the container in a designated satellite accumulation area within the lab. This area should be clearly marked.
-
Secondary Containment: Place the primary waste container inside a larger, compatible container (secondary containment), such as a spill tray or bin, to contain any potential leaks.[11][13]
Step 4: Arrange for Professional Disposal
Hazardous waste must be handled by a licensed disposal service.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a contracted professional waste disposal company to schedule a pickup.[11][12]
-
Do Not Transport: Do not attempt to transport the waste off-site yourself. Follow your institution's specific procedures for internal transfer and pickup.
Disposal Workflow Diagram
This diagram illustrates the decision-making process for managing this compound waste and associated materials.
Caption: Decision workflow for proper disposal of this compound.
Managing Contaminated Materials
Proper disposal extends to all items that have come into contact with the chemical.
Protocol for Empty Reagent Bottles
An "empty" bottle is not truly empty and must be decontaminated or disposed of as hazardous waste.
-
Rinsing Procedure: Triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone) capable of dissolving the residue.[11]
-
Collect Rinsate: Crucially, this rinsate is now hazardous waste. [11] Collect all rinsate in a designated liquid hazardous waste container, appropriately labeled.
-
Final Disposal: Once triple-rinsed and air-dried, the container can often be disposed of in the normal trash (for glass, in a broken glass box).[11][14] Deface the original label to prevent confusion. Always confirm this final step with your institutional EHS policy.
Protocol for Contaminated Labware and PPE
Disposable items contaminated with this compound must be treated as hazardous waste.
-
Solid Items: Contaminated gloves, weigh boats, paper towels, and disposable spatulas should be placed directly into the designated solid hazardous waste container for this chemical.[11]
-
Glassware: Grossly contaminated, non-disposable glassware should be decontaminated by soaking and rinsing. The rinsate must be collected as hazardous waste.[10] If decontamination is not feasible, the glassware itself must be packaged in a puncture-proof container, labeled as hazardous waste, and disposed of professionally.[11]
By adhering to these protocols, researchers can ensure that their work with advanced peptide reagents is conducted with the highest commitment to safety, compliance, and environmental responsibility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Fmoc-N-methyl-L-phenylalanine | 77128-73-5 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. epa.gov [epa.gov]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-N-methyl-DL-phenylalanine
For the dedicated researcher, scientist, or drug development professional, precision and safety are paramount. In the intricate world of peptide synthesis, reagents like Fmoc-N-methyl-DL-phenylalanine are fundamental building blocks. While not classified as acutely toxic, the prudent handling of this and similar Fmoc-protected amino acids requires a comprehensive understanding of personal protective equipment (PPE). This guide moves beyond a simple checklist, providing a deep, experience-driven framework for ensuring your safety, maintaining experimental integrity, and fostering a culture of excellence in your laboratory.
The core principle of laboratory safety is not just to follow rules, but to understand the reasoning behind them. A robust PPE strategy is your first and most critical line of defense against chemical exposure. For a powdered solid like this compound, the primary risks are inhalation of dust particles and inadvertent skin or eye contact[1]. While a specific Safety Data Sheet (SDS) may indicate "no known OSHA hazards," this should be interpreted as a lack of acute hazard data, not an absence of risk[1]. Chronic or repeated exposure to complex organic molecules can have unforeseen consequences, making consistent and correct PPE use a professional non-negotiable.
Part 1: Hazard Assessment & Core PPE Requirements
Before any procedure, a mental risk assessment is crucial. The scale of your work dictates the level of protection. Weighing a few milligrams requires a different consideration than a multi-gram scale-up. However, a baseline of PPE is always required when working in a laboratory where chemical hazards are present[2].
The Non-Negotiable Baseline PPE
This is the minimum required gear for any task involving this compound, from simply moving the container to preparing a solution.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Safety Goggles | Required to protect against dust particles and accidental splashes. They must be marked with "Z87" to signify compliance with ANSI Z87.1 standards[2][3]. Goggles provide a better seal than safety glasses against fine powders. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Nitrile provides good resistance to a range of chemicals. It is critical to remove and replace gloves immediately after any known contact with the chemical[3][4]. |
| Body Protection | Laboratory Coat | Required to protect skin and personal clothing from contamination. A standard cotton or polyester-blend lab coat that is fully buttoned is sufficient for handling small quantities[4][5]. |
| Footwear | Closed-Toe Shoes | Required at all times in a laboratory setting to protect against spills and dropped objects[6]. |
Part 2: Task-Specific PPE Escalation
Certain procedures increase the risk of exposure and require an escalation in your PPE. The primary trigger for enhanced protection is the potential to generate airborne dust or aerosols.
-
Weighing and Transferring Powder: This is the highest-risk activity for inhalation.
-
Handling Large Quantities or Splash Hazards: When working with larger volumes of solutions or during vigorous mixing.
-
Enhanced Eye/Face Protection: A face shield worn over safety goggles provides an additional layer of protection against significant splashes[2][3].
-
Double Gloving: Wearing a second pair of nitrile gloves can provide extra protection, especially during prolonged handling. This is a common practice in many synthesis labs[2][4].
-
The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.
Part 3: Operational and Disposal Plans
Properly using PPE is as much about the process as it is about the equipment itself. Contamination can easily occur when putting on (donning) and taking off (doffing) your gear.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned[7].
-
Eye Protection: Put on your safety goggles.
-
Respirator (if needed): Perform a seal check according to manufacturer instructions.
-
Gloves: Don gloves last, ensuring the cuffs of the gloves go over the cuffs of your lab coat to create a seal[7].
-
-
Doffing (Taking Off) - The Clean Removal: The goal is to touch contaminated surfaces only with other contaminated surfaces (your gloves).
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Ball the removed glove into your still-gloved hand. Slide the fingers of your clean, ungloved hand under the cuff of the remaining glove and peel it off inside-out, trapping the first glove inside. Dispose of immediately in the designated waste container[8].
-
Lab Coat: Unbutton your lab coat. Remove it by touching only the inside surfaces, folding it so the contaminated outside is folded inward. Hang it in its designated area or prepare for laundering[7].
-
Face Shield/Goggles/Respirator: Remove by handling the straps or earpieces, avoiding contact with the front surface[7].
-
Hand Washing: Wash your hands thoroughly with soap and water as the final step.
-
Spill Cleanup Protocol
Even with the best precautions, spills happen. Being prepared is key.
-
Alert & Secure: Alert others in the immediate area. If the spill is large or you feel unsafe, evacuate and call for your institution's safety officer[9].
-
Assess & Gear Up: For a small, manageable powder spill, ensure you are wearing, at a minimum, your baseline PPE plus an N95 respirator.
-
Contain: Gently cover the spill with wet paper towels or an absorbent material to prevent the powder from becoming airborne[9][10]. Do not sweep dry powder.
-
Clean: Carefully scoop or wipe the absorbed material from the outside-in and place it into a designated plastic bag for hazardous waste[10][11].
-
Decontaminate: Wipe the area with a damp cloth or sponge. Conventional cleaning products are typically sufficient for decontamination[10][12].
-
Dispose: Seal the bag of cleanup residue, label it clearly as "Hazardous Waste," and dispose of it along with your contaminated gloves according to your institution's chemical waste procedures[10][12].
Disposal of Contaminated Waste
All materials that come into contact with this compound must be treated as chemical waste.
-
Solid Waste: Contaminated gloves, weighing papers, pipette tips, and spill cleanup materials should be collected in a clearly labeled, sealed container designated for "Hazardous Chemical Waste"[3].
-
Liquid Waste: Any solutions containing the compound, as well as solvent washes, must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste[3]. Never pour chemical waste down the drain[13].
-
Empty Containers: An empty container that held the chemical should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate (the rinsing liquid) must be collected and disposed of as hazardous liquid waste[13][14].
By integrating these safety protocols into your daily workflow, you not only protect yourself but also ensure the integrity of your research and contribute to a safe, professional, and highly effective laboratory environment.
References
- 1. peptide.com [peptide.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 10. acs.org [acs.org]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. westlab.com [westlab.com]
- 13. vumc.org [vumc.org]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
